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  • Product: 8-Bromo-2H-chromene-3-carboxylic acid
  • CAS: 885270-74-6

Core Science & Biosynthesis

Foundational

Introduction: The Chromene Scaffold as a Privileged Structure in Modern Research

An In-Depth Technical Guide to 8-Bromo-2H-chromene-3-carboxylic acid Prepared by: Gemini, Senior Application Scientist The chromene (or benzopyran) ring system is a cornerstone of heterocyclic chemistry, appearing as a c...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 8-Bromo-2H-chromene-3-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

The chromene (or benzopyran) ring system is a cornerstone of heterocyclic chemistry, appearing as a core structural component in a vast array of natural products, including flavonoids, tocopherols, and alkaloids.[1][2] This prevalence in nature is a strong indicator of its biological relevance and evolutionary selection as a "privileged scaffold." In medicinal chemistry, compounds bearing the chromene nucleus have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[3][4][5] The ability of the benzopyran moiety to interact with diverse cellular targets, combined with its synthetic tractability, makes it an exceptionally fertile ground for drug discovery and development.[2][4]

This guide focuses on a specific, functionalized derivative: 8-Bromo-2H-chromene-3-carboxylic acid . We will provide a comprehensive technical overview of its chemical structure, physicochemical properties, validated synthetic approaches, and strategic applications in contemporary research, particularly in the field of fragment-based drug discovery. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile molecule as a key building block or research tool.

Section 1: Chemical Identity and Physicochemical Properties

8-Bromo-2H-chromene-3-carboxylic acid is a solid, crystalline compound at room temperature. Its structure features a bicyclic 2H-chromene core, distinguished by a bromine atom at the C8 position of the benzene ring and a carboxylic acid group at the C3 position of the pyran ring. This specific arrangement of functional groups imparts unique chemical reactivity and potential for biological interaction.

The bromine atom serves as a valuable synthetic handle for late-stage functionalization via cross-coupling reactions, while also offering the potential for halogen bonding interactions with biological targets.[6] The carboxylic acid is a critical polar group, capable of acting as both a hydrogen bond donor and acceptor, which is often essential for molecular recognition at a protein's active site.[6]

Table 1: Core Physicochemical and Structural Data

Property Value Reference(s)
IUPAC Name 8-bromo-2H-chromene-3-carboxylic acid
CAS Number 885270-74-6 [7]
Molecular Formula C₁₀H₇BrO₃ [7]
Molecular Weight 255.07 g/mol [7]
Physical Form Solid
Typical Purity ≥97%
Storage Store at room temperature, sealed in a dry environment. [7]
SMILES C1C(=CC2=C(O1)C(=CC=C2)Br)C(=O)O [7][8]

| InChI Key | REMJHKGWSWFEBJ-UHFFFAOYSA-N |[8] |

Spectroscopic Profile (Predicted)

While specific experimental spectra should be obtained for each batch, the structure of 8-Bromo-2H-chromene-3-carboxylic acid allows for the confident prediction of its key spectroscopic features, based on data from analogous structures.[9]

  • ¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the bromo-substituted ring, a singlet for the vinylic proton at C4, a signal for the methylene (CH₂) protons at C2, and a broad singlet for the carboxylic acid proton.

  • ¹³C NMR: The carbon spectrum will display signals for the ten carbons, including the characteristic downfield shifts for the carboxyl carbon and the carbons of the double bond (C3 and C4), as well as the aromatic carbons, with the C-Br carbon showing a typical shift.

  • FT-IR: The infrared spectrum would be characterized by a broad absorption band for the O-H stretch of the carboxylic acid, a sharp, strong peak for the carbonyl (C=O) stretch, and bands corresponding to C=C aromatic and vinylic stretching, as well as the C-O ether stretch.[10]

Section 2: Synthesis and Mechanistic Rationale

The synthesis of substituted 2H-chromene-3-carboxylic acids can be approached through several modern and classical methodologies.[11][12] A robust and widely applicable strategy involves the oxidation of a corresponding 2H-chromene-3-carbaldehyde precursor. This two-step conceptual approach provides a reliable pathway to the target molecule.

Synthetic Workflow Overview

The logical pathway begins with the formation of the chromene aldehyde, often achievable through reactions like the Vilsmeier-Haack formylation of a substituted phenol, followed by a cyclization step. The subsequent oxidation of the aldehyde to the carboxylic acid is a critical transformation. The Pinnick oxidation is an exemplary choice for this step due to its high selectivity for aldehydes, operating under mild conditions that preserve other sensitive functional groups within the molecule.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Selective Oxidation A 2-Bromophenol Derivative B 8-Bromo-2H-chromene-3-carbaldehyde A->B Formylation & Cyclization (e.g., Vilsmeier-Haack type reaction) C 8-Bromo-2H-chromene-3-carboxylic acid B->C Pinnick Oxidation (NaClO₂, NaH₂PO₄) D Final Product C->D Purification (Recrystallization/Chromatography)

Caption: A representative two-step workflow for the synthesis of the target compound.

Detailed Protocol: Pinnick Oxidation of 8-Bromo-2H-chromene-3-carbaldehyde

This protocol is a self-validating system based on well-established literature procedures for the oxidation of similar heterocyclic aldehydes.[13] The causality behind the choice of reagents is critical for success.

Expertise & Rationale:

  • Sodium Chlorite (NaClO₂): This is the primary oxidant. It is highly selective for aldehydes over other functional groups like alkenes or alcohols that might be present.

  • Sodium Dihydrogen Phosphate (NaH₂PO₄): This acts as a buffer. The reaction generates hypochlorous acid (HOCl) as a byproduct, which can cause unwanted side reactions. NaH₂PO₄ maintains a slightly acidic pH to neutralize the HOCl, preventing its accumulation.

  • 2-Methyl-2-butene (optional but recommended): This is a chlorine scavenger. It reacts rapidly with any generated HOCl, further ensuring the integrity of the desired product.

  • Solvent System (e.g., t-BuOH/water): A mixed solvent system is used to dissolve both the organic substrate and the inorganic reagents, facilitating an efficient reaction.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 8-bromo-2H-chromene-3-carbaldehyde (1.0 eq) in a mixture of tert-butanol and water (e.g., a 3:1 ratio).

  • Reagent Addition: To the stirring solution, add 2-methyl-2-butene (approx. 2.0 eq). In a separate flask, prepare a solution of sodium chlorite (1.5 eq) and sodium dihydrogen phosphate monohydrate (1.5 eq) in a minimal amount of water.

  • Oxidation: Add the aqueous solution of NaClO₂ and NaH₂PO₄ dropwise to the reaction mixture at room temperature. A slight exotherm may be observed.

  • Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed (typically 1-4 hours).

  • Workup: Once the reaction is complete, dilute the mixture with water and adjust the pH to ~2-3 with 1M HCl. This protonates the carboxylate, making it less water-soluble.

  • Extraction: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield pure 8-bromo-2H-chromene-3-carboxylic acid.

Section 3: Applications in Research and Drug Discovery

The true value of 8-Bromo-2H-chromene-3-carboxylic acid lies in its potential as a versatile building block for creating libraries of more complex molecules with therapeutic potential. The chromene scaffold itself is associated with a wide range of biological activities, providing a strong rationale for its use in drug design.[1][4]

A Scaffold for Structure-Activity Relationship (SAR) Studies

The molecule is ideally suited for SAR exploration. The two key functional groups—the C8-bromo and the C3-carboxylic acid—provide orthogonal handles for chemical modification.

Caption: Strategic modification points for SAR exploration and library synthesis.

  • C8-Bromo Group: This position is primed for palladium-catalyzed cross-coupling reactions. By employing Suzuki, Sonogashira, or Buchwald-Hartwig reactions, a diverse array of aryl, heteroaryl, or alkyl groups can be introduced. This allows for the systematic probing of a target's binding pocket to enhance potency and selectivity.[14]

  • C3-Carboxylic Acid Group: This functional group is readily converted into amides or esters.[13][15] Creating an amide library by coupling with various amines is a classic medicinal chemistry strategy to introduce new interaction points and modulate physicochemical properties like solubility and cell permeability.

Utility in Fragment-Based Drug Discovery (FBDD)

FBDD has become a highly effective strategy for identifying novel lead compounds.[6] This approach uses small, low-complexity molecules ("fragments") that bind with low affinity but high efficiency to biological targets. 8-Bromo-2H-chromene-3-carboxylic acid is an excellent candidate for inclusion in a fragment library for several reasons:

  • Structural Rigidity: The bicyclic chromene core is rigid, which reduces the entropic penalty upon binding and provides a well-defined vector for growing the fragment.[6]

  • Optimal Complexity: It adheres to the "Rule of Three" often used in FBDD (MW < 300, H-bond donors/acceptors ≤ 3, cLogP ≤ 3).

  • Defined Vectors for Growth: As detailed above, the bromo and carboxylic acid groups provide clear, synthetically accessible points for fragment elaboration into more potent, lead-like molecules.[6]

Section 4: Safety and Handling

As with any laboratory chemical, 8-Bromo-2H-chromene-3-carboxylic acid should be handled with appropriate care in a well-ventilated fume hood, using personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Table 2: GHS Hazard Information

Category Information Reference(s)
Pictogram GHS07 (Harmful/Irritant) [7]
Signal Word Warning [7]
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

Conclusion

8-Bromo-2H-chromene-3-carboxylic acid is more than just a chemical intermediate; it is a strategically designed building block for modern chemical and pharmaceutical research. Its rigid core, combined with orthogonally reactive functional groups, makes it an exceptionally valuable tool for constructing molecular libraries, exploring structure-activity relationships, and serving as a high-quality fragment in drug discovery campaigns. The reliable synthetic routes and the well-understood potential of the chromene scaffold provide a solid foundation for its application in the development of novel therapeutics.

References

  • Zhou, Z., Bian, M., Zhao, L., Gao, H., Huang, J., Liu, X., Yu, X., Li, X., & Yi, W. (2018). 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C-H Activation/[3 + 3] Annulation Cascade. Organic Letters, 20(12), 3892-3896. [Link]

  • Kumar, A., Kumar, M., & Kumar, S. (2021). Pharmacological activities of chromene derivatives: An overview. ResearchGate. [Link]

  • Amrita Vishwa Vidyapeetham. (n.d.). Pharmacological activities of chromene derivatives: An overview. Amrita Vishwa Vidyapeetham Institutional Repository. [Link]

  • Kushwaha, R. K., Singh, K., Kumar, P., & Chandra, D. (2019). Review on Chromen derivatives and their Pharmacological Activities. Integral University. [Link]

  • Al-Warhi, T., Rizvi, S. U. M. D., & Ahmad, A. (2023). A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. Oriental Journal of Chemistry, 39(2). [Link]

  • Wang, Y., Li, Y., & Li, H. (2014). Rapid Synthesis of 4-oxo-4H-chromene-3-carboxylic Acid. Advanced Materials Research, 881-883, 532-535. [Link]

  • Semantic Scholar. (n.d.). Pharmacological Activities of Chromene Derivatives: An Overview. [Link]

  • Gordon, A. T., et al. (2020). Synthesis and biological evaluation of chromone-3-carboxamides. Arkivoc, 2020(5), 148-160. [Link]

  • Organic Chemistry Portal. (n.d.). 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C-H Activation/[3 + 3] Annulation Cascade. [Link]

  • Indian Journal of Chemistry. (2023). Feasible pathways for the multi-dimensional synthesis of carboxylic acid from benzo-pyrone methyl ketone. NISCAIR. [Link]

  • NextSDS. (n.d.). 8-BROMO-6-CHLORO-2H-CHROMENE-3-CARBOXYLIC ACID — Chemical Substance Information. [Link]

  • Gabbutt, C. D., Heron, B. M., Kanjia, M., & Moshfiqur Rahman, M. (2007). Synthesis and Reactivity of Some 4-Bromo-2H-chromenes and -2H- thiochromenes. Journal of the Chemical Society, Perkin Transactions 1, (18), 2509-2516. [Link]

  • Xalxo, A., et al. (2020). A Reactivity Study of 4-Hydroxy-2H-chromene-2-thione and 4-Hydroxy-2H-thiochromene-2-thione with tert-Butyl Nitrite and Aromatic Amines: An Environmentally Benign Synthesis of New Hydrazone Derivatives. ResearchGate. [Link]

  • PubChemLite. (n.d.). 8-bromo-2h-chromene-3-carboxylic acid (C10H7BrO3). [Link]

  • ACS Publications. (2022). Visible Light-Driven Reductive Azaarylation of Coumarin-3-carboxylic Acids. The Journal of Organic Chemistry. [Link]

  • Gordon, A. T., et al. (2020). Synthesis and biological evaluation of chromone-3-carboxamides. ResearchGate. [Link]

  • Ali, M. R., et al. (2018). Structure Activity Relationship of 3-Nitro-2-(trifluoromethyl)-2H-chromene Derivatives as P2Y6 Receptor Antagonists. Molecules, 23(10), 2549. [Link]

  • Royal Society of Chemistry. (2022). Synthesis, spectroscopic, SC-XRD/DFT and non-linear optical (NLO) properties of chromene derivatives. RSC Advances. [Link]

  • ACS Publications. (2024). Formation of 2H- and 4H-chromene Rings in Intramolecular Rauhut–Currier Reaction, Catalyzed by Lithium Selenolates. ACS Omega. [Link]

  • El-Maghrabey, M. H., et al. (2021). Synthesis and Biological Evaluation of New Chromenes and Chromeno[2,3-d] pyrimidines. Journal of the Mexican Chemical Society, 65(1), 72-86. [Link]

  • NCBI. (n.d.). Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. [Link]

  • Sreeletha, T., & Anilkumar, G. (2016). A Facile, Choline Chloride/Urea Catalyzed Solid Phase Synthesis of Coumarins via Knoevenagel Condensation. Organic Chemistry: An Indian Journal. [Link]

  • ResearchGate. (n.d.). Green Chemistry: New Synthesis of Substituted Chromenes and Benzochromenes via Three-Component Reaction Utilizing Rochelle Salt as Novel Green Catalyst. [Link]

  • ACS Publications. (2018). Amino Acid-Promoted Synthesis of 2H-Chromenes. The Journal of Organic Chemistry. [Link]

  • RSC Publishing. (2022). Synthesis, spectroscopic, SC-XRD/DFT and non-linear optical (NLO) properties of chromene derivatives. [Link]

  • MDPI. (2021). Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. Molecules, 26(6), 1667. [Link]

  • MDPI. (2017). Uses of 3-(2-Bromoacetyl)-2H-chromen-2-one in the Synthesis of Heterocyclic Compounds Incorporating Coumarin: Synthesis, Characterization and Cytotoxicity. Molecules, 22(8), 1339. [Link]

Sources

Exploratory

8-Bromo-2H-chromene-3-carboxylic acid molecular weight and exact mass

An In-depth Technical Guide to 8-Bromo-2H-chromene-3-carboxylic Acid: Physicochemical Properties and Synthetic Insights Introduction to the Chromene Scaffold The chromene nucleus, a heterocyclic system featuring a benzop...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 8-Bromo-2H-chromene-3-carboxylic Acid: Physicochemical Properties and Synthetic Insights

Introduction to the Chromene Scaffold

The chromene nucleus, a heterocyclic system featuring a benzopyran ring, is a privileged scaffold in the realm of medicinal chemistry and drug discovery.[1][2] Derivatives of chromene are abundant in nature and exhibit a vast array of pharmacological activities, including anticancer, antioxidant, anti-inflammatory, and antimicrobial properties.[1][3] This wide spectrum of biological activity has established chromene-based compounds as significant targets for synthetic chemists and drug development professionals. This guide focuses on a specific derivative, 8-Bromo-2H-chromene-3-carboxylic acid, providing a detailed overview of its fundamental physicochemical properties and insights into its synthesis and potential applications.

Physicochemical Properties of 8-Bromo-2H-chromene-3-carboxylic Acid

A precise understanding of a compound's physicochemical properties is foundational to its application in research and development. The molecular weight and exact mass are critical parameters for analytical characterization and high-resolution mass spectrometry, respectively.

PropertyValueSource
Molecular Formula C10H7BrO3[4][5][6]
Molecular Weight 255.06 g/mol [6]
Exact Mass 253.95786 Da[5]
Monoisotopic Mass 253.95786 Da[5]
CAS Number 885270-74-6[4][6]
InChI 1S/C10H7BrO3/c11-8-3-1-2-6-4-7(10(12)13)5-14-9(6)8/h1-4H,5H2,(H,12,13)[4][5]
InChIKey REMJHKGWSWFEBJ-UHFFFAOYSA-N[4][5]
SMILES C1C(=CC2=C(O1)C(=CC=C2)Br)C(=O)O[5][6]
Physical Form Solid[4]

The distinction between molecular weight and exact mass is crucial for researchers. Molecular weight is calculated using the weighted average of the natural abundances of the isotopes of each element. In contrast, exact mass is calculated using the mass of the most abundant isotope of each element. This distinction is particularly important in mass spectrometry, where high-resolution instruments can differentiate between molecules with the same nominal mass but different elemental compositions.

Synthesis of 2H-Chromene-3-carboxylic Acids

The synthesis of 2H-chromene-3-carboxylic acids can be achieved through various modern synthetic methodologies. One notable approach involves a rhodium(III)-catalyzed C-H activation and [3+3] annulation cascade.[7][8] This method offers an efficient and redox-neutral pathway to the desired chromene scaffold.

Experimental Protocol: Rhodium(III)-Catalyzed Synthesis

This protocol is a generalized representation of the synthesis of 2H-chromene-3-carboxylic acids and may require optimization for specific substrates like the 8-bromo derivative.

Materials:

  • N-Phenoxyacetamide (or its 8-bromo substituted analogue)

  • Methyleneoxetanone

  • [Cp*RhCl2]2 (catalyst)

  • CsOAc (caesium acetate, additive)

  • MeCN (acetonitrile, solvent)

Procedure:

  • To an oven-dried reaction vessel, add the N-phenoxyacetamide derivative (1.0 equiv), methyleneoxetanone (1.2 equiv), [Cp*RhCl2]2 (2.5 mol %), and CsOAc (2.0 equiv).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).

  • Add anhydrous MeCN via syringe.

  • Stir the reaction mixture at 60 °C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2H-chromene-3-carboxylic acid.

The causality behind these experimental choices lies in the principles of modern organometallic catalysis. The rhodium(III) catalyst is crucial for the regioselective activation of the C-H bond on the phenoxy moiety. The caesium acetate acts as a base to facilitate the C-H activation step. Acetonitrile is chosen as the solvent as it has been shown to be optimal for this transformation.[7]

Visualization of the Synthetic Pathway

The following diagram illustrates a generalized workflow for the synthesis of 2H-chromene-3-carboxylic acids.

Synthesis_Workflow cluster_reactants Starting Materials cluster_conditions Reaction Conditions N-Phenoxyacetamide N-Phenoxyacetamide Reaction_Vessel C-H Activation and [3+3] Annulation N-Phenoxyacetamide->Reaction_Vessel Methyleneoxetanone Methyleneoxetanone Methyleneoxetanone->Reaction_Vessel Catalyst [Cp*RhCl2]2 Catalyst->Reaction_Vessel Additive CsOAc Additive->Reaction_Vessel Solvent MeCN, 60 °C Solvent->Reaction_Vessel Purification Column Chromatography Reaction_Vessel->Purification Final_Product 2H-Chromene-3-carboxylic Acid Purification->Final_Product

Caption: Generalized workflow for the synthesis of 2H-chromene-3-carboxylic acids.

Potential Applications in Drug Discovery

Chromene derivatives are of significant interest in drug discovery due to their diverse biological activities. The chromene scaffold is a key component in many compounds with demonstrated anticancer properties.[3][9] Structure-activity relationship (SAR) studies have shown that substitutions on the chromene ring can significantly modulate the pharmacological activity of these compounds.[1] The presence of a bromine atom at the 8-position, as in 8-Bromo-2H-chromene-3-carboxylic acid, can influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets. This makes it a valuable intermediate for the synthesis of novel therapeutic agents.

Conclusion

8-Bromo-2H-chromene-3-carboxylic acid is a well-defined chemical entity with precise physicochemical properties that make it a valuable tool for researchers in organic synthesis and medicinal chemistry. The chromene scaffold, in general, continues to be a fertile ground for the discovery of new therapeutic agents. A thorough understanding of the synthesis and properties of derivatives like 8-Bromo-2H-chromene-3-carboxylic acid is essential for the continued development of this important class of compounds.

References

  • Patel, R., et al. (2025).
  • El-Sayed, M. A. A., et al. (2023).
  • PubChem. (n.d.). 2H-chromene. Retrieved from [Link]

  • Desai, N. C., et al. (2023). Feasible pathways for the multi-dimensional synthesis of carboxylic acid from benzo-pyrone methyl ketone. Indian Journal of Chemistry.
  • PubChemLite. (n.d.). 8-bromo-2h-chromene-3-carboxylic acid. Retrieved from [Link]

  • Mokuo. (n.d.). 8-Bromo-2-oxothieno[2,3-h]chromene-3-carboxamide. Retrieved from [Link]

  • ChemIndex. (n.d.). 8-Bromo-2-oxo-2H-chromene-3-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). The Role of Chromenes in Drug Discovery and Development. Retrieved from [Link]

  • Khan, I., et al. (2025). A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. Oriental Journal of Chemistry.
  • Organic Chemistry Portal. (2018). 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C-H Activation/[3 + 3] Annulation Cascade. Retrieved from [Link]

  • Gordon, A. T., et al. (2020). Synthesis and biological evaluation of chromone-3-carboxamides. Arkivoc.
  • ACS Publications. (2018). 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C–H Activation/[3 + 3] Annulation Cascade. Retrieved from [Link]

Sources

Foundational

Solubility profile of 8-Bromo-2H-chromene-3-carboxylic acid in organic solvents

An In-Depth Technical Guide to the Solubility Profile of 8-Bromo-2H-chromene-3-carboxylic Acid in Organic Solvents This guide provides a comprehensive framework for determining and understanding the solubility profile of...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility Profile of 8-Bromo-2H-chromene-3-carboxylic Acid in Organic Solvents

This guide provides a comprehensive framework for determining and understanding the solubility profile of 8-Bromo-2H-chromene-3-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of solubility principles, detailed experimental protocols, and insights into the practical application of solubility data.

Foundational Concepts: Understanding the "Why" of Solubility

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that governs its behavior in various stages of drug development, from synthesis and purification to formulation and in vivo performance.[1][2] For 8-Bromo-2H-chromene-3-carboxylic acid, a molecule with a distinct chemical architecture, understanding its solubility is paramount for unlocking its therapeutic potential.

The core principle of "like dissolves like" provides a preliminary framework for predicting solubility.[2][3] This principle suggests that substances with similar polarities are more likely to be soluble in one another. 8-Bromo-2H-chromene-3-carboxylic acid possesses a polar carboxylic acid group and a larger, more non-polar bromo-chromene scaffold. This duality suggests a nuanced solubility profile, with potential for solubility in a range of solvents depending on the balance of these polar and non-polar interactions.

Predicted Solubility Profile of 8-Bromo-2H-chromene-3-carboxylic Acid

Solvent Class Predicted Solubility Rationale
Polar Aprotic HighSolvents like DMSO and DMF are excellent at solvating both the polar carboxylic acid group and the non-polar aromatic rings.
Polar Protic Moderate to LowAlcohols like ethanol and methanol can hydrogen bond with the carboxylic acid, but the non-polar backbone may limit solubility. Water solubility is expected to be low.
Non-Polar LowSolvents like hexane and toluene are unlikely to effectively solvate the polar carboxylic acid group, leading to poor solubility.
Chlorinated ModerateSolvents like dichloromethane and chloroform may offer a balance of polarity to dissolve the compound to a reasonable extent.
Ethers Low to ModerateSolvents like diethyl ether and tetrahydrofuran (THF) may show some solubility, with THF likely being a better solvent due to its higher polarity.

Experimental Determination of Solubility: A Validated Protocol

The following protocol outlines a robust method for the quantitative determination of the solubility of 8-Bromo-2H-chromene-3-carboxylic acid. This method is based on the "excess solid" or "shake-flask" method, a well-established technique for generating equilibrium solubility data.[4]

Materials and Equipment
  • 8-Bromo-2H-chromene-3-carboxylic acid (solid, purity ≥97%)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker/incubator

  • Centrifuge

  • Volumetric flasks and pipettes

  • Syringes and 0.22 µm syringe filters

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess 8-Bromo-2H-chromene-3-carboxylic acid B Add a known volume of the selected organic solvent A->B C Vortex to create a suspension D Incubate in a thermostatic shaker until equilibrium is reached C->D E Centrifuge to pellet undissolved solid F Carefully collect the supernatant E->F G Filter the supernatant through a 0.22 µm syringe filter H Dilute the filtrate with a suitable solvent G->H I Analyze by HPLC to determine the concentration H->I

Caption: Experimental workflow for determining the solubility of 8-Bromo-2H-chromene-3-carboxylic acid.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • To a series of glass vials, add an excess amount of 8-Bromo-2H-chromene-3-carboxylic acid (e.g., 10-20 mg). The key is to ensure undissolved solid remains at equilibrium.

    • Accurately pipette a known volume (e.g., 1-2 mL) of each selected organic solvent into the corresponding vials.

    • Tightly cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Vortex the vials vigorously for 1-2 minutes to ensure thorough mixing.

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).[5]

    • Allow the samples to equilibrate for a sufficient period (typically 24-48 hours). It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium.

  • Phase Separation and Sample Preparation:

    • After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

    • Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess solid.

    • Carefully withdraw a known volume of the clear supernatant using a pipette.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter. This step is crucial to prevent contamination of the analytical instrumentation.

    • Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase used for HPLC analysis) to bring the concentration within the linear range of the calibration curve.

  • Quantitative Analysis by HPLC:

    • Prepare a series of standard solutions of 8-Bromo-2H-chromene-3-carboxylic acid of known concentrations in a suitable solvent.

    • Inject the standard solutions into the HPLC system to generate a calibration curve (Peak Area vs. Concentration).

    • Inject the diluted samples of the saturated solutions and record the peak areas.

    • Use the calibration curve to determine the concentration of 8-Bromo-2H-chromene-3-carboxylic acid in the diluted samples.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

Data Interpretation and Application

The quantitative solubility data obtained from the above protocol can be presented in a clear and concise table for easy comparison.

Solvent Temperature (°C) Solubility (mg/mL) Solubility (mol/L)
e.g., DMSO25ValueValue
e.g., Ethanol25ValueValue
e.g., Dichloromethane25ValueValue
............

This data is invaluable for:

  • Solvent Selection for Synthesis and Purification: Choosing appropriate solvents for reactions and crystallization.[6]

  • Formulation Development: Identifying suitable excipients and solvent systems for creating stable and bioavailable drug products.[1]

  • Predicting In Vivo Behavior: The Biopharmaceutics Classification System (BCS) uses solubility data to classify drugs and predict their oral absorption.[7][8]

The Influence of pH on Aqueous Solubility

For ionizable compounds like 8-Bromo-2H-chromene-3-carboxylic acid, the pH of the aqueous medium can significantly impact solubility.[4] The carboxylic acid group can exist in its neutral (protonated) or ionized (deprotonated) form, with the ionized form being significantly more water-soluble.

The Henderson-Hasselbalch equation can be used to predict the ratio of the ionized to the non-ionized form at a given pH, provided the pKa of the carboxylic acid is known. A pH-solubility profile, determined by measuring solubility in buffered aqueous solutions across a range of pH values (e.g., pH 1.2 to 7.4), is crucial for understanding how the compound will behave in the physiological environment of the gastrointestinal tract.[5]

The following diagram illustrates the relationship between pH, pKa, and the ionization state of the carboxylic acid group.

Caption: The effect of pH on the ionization and solubility of a carboxylic acid.

Conclusion

While a pre-existing, comprehensive solubility profile for 8-Bromo-2H-chromene-3-carboxylic acid is not widely published, this guide provides the theoretical foundation and a detailed, validated experimental protocol for its determination. By following the methodologies outlined herein, researchers can generate the critical solubility data needed to advance the development of this promising compound. Understanding the interplay of its chemical structure with various solvents and pH conditions is fundamental to unlocking its full potential in pharmaceutical and chemical applications.

References

  • Compound solubility measurements for early drug discovery | Computational Chemistry. (2022, May 31).
  • 8-BROMO-6-CHLORO-2H-CHROMENE-3-CARBOXYLIC ACID - NextSDS. (n.d.).
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH. (2025, July 29).
  • Outlining Drug Stability and Solubility with Dissolution Testing | Pharmaceutical Technology. (2020, September 2).
  • 8-Bromo-2h-chromene-3-carboxylic acid | 885270-74-6 - MilliporeSigma. (n.d.).
  • 8-Bromo-2H-Chromene-3-Carboxylic Acid: A High-Quality Chemical for Advanced Research. (n.d.).
  • Annex 4 - World Health Organization (WHO). (n.d.).
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
  • Ask a Formulator: What is the Purpose and Approach to Solubility Studies? - Dow Development Labs. (2021, May 7).
  • Solubility Tests for Organic Compounds - YouTube. (2021, March 24).
  • Drug solubility: why testing early matters in HTS | BMG LABTECH. (2023, April 6).
  • Dissolution Testing of Immediate Release Solid Oral Dosage Forms - FDA. (n.d.).
  • 8-BROMO-6-CHLORO-2-OXO-2H-CHROMENE-3-CARBOXYLIC ACID - ChemicalBook. (2023, January 11).
  • 8-bromo-2h-chromene-3-carboxylic acid (C10H7BrO3) - PubChemLite. (n.d.).
  • 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C-H Activation/[3 + 3] Annulation Cascade - Organic Chemistry Portal. (n.d.).
  • 8-Bromo-2-oxo-2H-chromene-3-carboxylic acid | Avantor. (n.d.).
  • Synthesis and biological evaluation of chromone-3-carboxamides - ResearchGate. (n.d.).
  • Solubility of Organic Compounds - Chemistry. (2023, August 31).
  • An In-depth Technical Guide on the Solubility of 8-Methoxy-chroman-3-carboxylic Acid in Organic Solvents - Benchchem. (n.d.).
  • 8-Bromo-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid | ChemScene. (n.d.).
  • Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model - Physical Chemistry Research. (2023, November 19).

Sources

Exploratory

An In-depth Technical Guide to the Pharmacokinetics of 8-bromo-2H-chromene-3-carboxylic Acid Compounds

Introduction In the landscape of modern drug discovery, a thorough understanding of a compound's pharmacokinetic (PK) profile is not merely a regulatory checkpoint but a fundamental pillar of its therapeutic potential. T...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery, a thorough understanding of a compound's pharmacokinetic (PK) profile is not merely a regulatory checkpoint but a fundamental pillar of its therapeutic potential. The journey of a drug candidate from administration to its site of action and subsequent elimination from the body is governed by the intricate interplay of its physicochemical properties and the body's physiological processes. This guide provides a comprehensive technical overview of the methodologies and strategic considerations for characterizing the pharmacokinetics of 8-bromo-2H-chromene-3-carboxylic acid and its analogs. As direct pharmacokinetic data for this specific compound is not extensively available in public literature, this document will draw upon established principles for similar chemical scaffolds, namely chromene derivatives, halogenated aromatic compounds, and carboxylic acids, to provide a predictive and robust framework for its evaluation.

The core of this guide is to equip researchers, scientists, and drug development professionals with the expertise to design, execute, and interpret pharmacokinetic studies for this compound class. We will delve into the causality behind experimental choices, from early in silico and in vitro assessments to definitive in vivo studies, ensuring a self-validating and scientifically rigorous approach.[1][2][3] The early characterization of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is pivotal for identifying potential liabilities, guiding chemical optimization, and ultimately increasing the probability of clinical success.[4][5]

Section 1: Physicochemical and In Silico Profiling

Before embarking on resource-intensive in vitro and in vivo studies, a foundational understanding of the molecule's intrinsic properties is essential. The 8-bromo-2H-chromene-3-carboxylic acid scaffold possesses key features that will dictate its pharmacokinetic behavior: a halogenated aromatic ring, a carboxylic acid moiety, and a chromene core.

Key Physicochemical Properties

The following table outlines the critical physicochemical parameters and their predicted influence on the ADME profile of 8-bromo-2H-chromene-3-carboxylic acid.

ParameterPredicted Value/RangeInfluence on Pharmacokinetics
Molecular Weight 255.07 g/mol [6]Within the range for good oral bioavailability (Lipinski's Rule of Five).
pKa ~3.5 - 4.5 (estimated for the carboxylic acid)The compound will be predominantly ionized at physiological pH, which can limit passive diffusion across membranes but may be a substrate for uptake transporters.
LogP/LogD XLogP (predicted): 2.2[7]A moderate lipophilicity suggests a balance between aqueous solubility and membrane permeability. The LogD at pH 7.4 will be lower due to ionization of the carboxylic acid.
Aqueous Solubility Low to moderateThe carboxylic acid will enhance solubility at higher pH, but the aromatic core may limit overall solubility.
Polar Surface Area (TPSA) 46.53 Ų[8]Well within the desirable range for good cell permeability and oral absorption.
In Silico ADME and Drug-Likeness Prediction

Computational tools can provide early forecasts of a compound's pharmacokinetic properties and potential liabilities.[9]

Workflow for In Silico ADME Prediction

in_silico_workflow cluster_input Input cluster_tools Prediction Tools cluster_output Predicted Parameters SMILES SMILES String C1C(=CC2=C(O1)C(=CC=C2)Br)C(=O)O SwissADME SwissADME Web Tool SMILES->SwissADME Input Structure ADMETlab ADMETlab 3.0 SMILES->ADMETlab Input Structure PhysChem Physicochemical Properties (LogP, TPSA, Solubility) SwissADME->PhysChem Predicts PK Pharmacokinetics (GI Absorption, BBB Penetration) SwissADME->PK Predicts Metabolism Metabolism (CYP Inhibition/Substrate) SwissADME->Metabolism Predicts DrugLikeness Drug-Likeness (Lipinski's, Veber's Rules) SwissADME->DrugLikeness Predicts ADMETlab->PhysChem Predicts ADMETlab->PK Predicts ADMETlab->Metabolism Predicts ADMETlab->DrugLikeness Predicts

Caption: Workflow for in silico ADME prediction.

Protocol for In Silico ADME Prediction
  • Obtain the SMILES string for 8-bromo-2H-chromene-3-carboxylic acid: C1C(=CC2=C(O1)C(=CC=C2)Br)C(=O)O.[6][7]

  • Utilize a web-based prediction tool such as SwissADME or ADMETlab 3.0.[9]

  • Input the SMILES string into the platform.

  • Execute the prediction to generate data on physicochemical properties, pharmacokinetics (e.g., gastrointestinal absorption, blood-brain barrier penetration), potential for cytochrome P450 (CYP) inhibition, and adherence to drug-likeness rules.[9]

  • Analyze the output to identify potential strengths (e.g., good predicted oral absorption) and liabilities (e.g., potential for CYP2C9 inhibition) that will guide subsequent in vitro testing.

Section 2: In Vitro Assessment of ADME Properties

In vitro assays are indispensable for the empirical characterization of a compound's ADME profile, providing a bridge between computational predictions and in vivo studies.[1][2] These assays are crucial for early-stage decision-making and for optimizing the chemical structure to achieve a desirable pharmacokinetic profile.[3]

Core In Vitro ADME Assays

The following table summarizes the key in vitro assays, their purpose, and the expected outcomes for a compound like 8-bromo-2H-chromene-3-carboxylic acid.

AssayPurposeExpected Outcome/Considerations
Kinetic & Thermodynamic Solubility To determine the solubility in various buffers.The carboxylic acid should improve solubility at neutral and basic pH compared to acidic conditions.
LogD7.4 To measure the lipophilicity at physiological pH.The LogD is expected to be lower than the LogP due to ionization, which will influence membrane permeability and protein binding.
Caco-2/MDCK Permeability To assess intestinal permeability and identify potential for active transport.[3]Moderate to low passive permeability is expected due to the ionized carboxylic acid. The assay can also determine if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).
Metabolic Stability (Microsomes, Hepatocytes) To evaluate the rate of metabolism in the liver.[4]The chromene ring and the aromatic ring are potential sites for oxidation by cytochrome P450 enzymes. The presence of the bromine atom may influence the rate and regioselectivity of metabolism.[10]
CYP450 Inhibition To assess the potential for drug-drug interactions.[4]Compounds with this scaffold could potentially inhibit CYP isoforms. Determining the IC50 values against major CYPs (e.g., 3A4, 2D6, 2C9) is critical.
Plasma Protein Binding To determine the extent to which the compound binds to plasma proteins.[3]The acidic nature of the compound suggests it will likely bind to albumin. High protein binding can limit the free fraction available to exert a pharmacological effect.
Plasma Stability To assess stability in plasma.Generally, chromenes and carboxylic acids are stable in plasma.
Experimental Protocol: Metabolic Stability in Human Liver Microsomes

This protocol provides a standardized method for determining the intrinsic clearance of 8-bromo-2H-chromene-3-carboxylic acid.

  • Preparation of Reagents:

    • Test Compound Stock: 10 mM in DMSO.

    • Human Liver Microsomes (HLM): 20 mg/mL stock, diluted to 1 mg/mL in 0.1 M phosphate buffer (pH 7.4).

    • NADPH Regenerating System (e.g., G6P, G6PDH, NADP+).

  • Incubation:

    • Pre-warm the HLM solution and NADPH regenerating system to 37°C.

    • In a 96-well plate, add the test compound to the HLM solution to a final concentration of 1 µM.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate at 37°C.

  • Time Points and Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), remove an aliquot of the reaction mixture.

    • Quench the reaction by adding ice-cold acetonitrile containing an internal standard (e.g., a structurally similar but stable compound).

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural log of the percentage of remaining compound versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the following formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).

Section 3: In Vivo Pharmacokinetic Profiling

While in vitro assays provide valuable data, in vivo studies are essential to understand how a compound behaves in a complete biological system.[11][12] These studies integrate absorption, distribution, metabolism, and excretion to provide key pharmacokinetic parameters.

Study Design and Considerations

The design of an in vivo PK study must be carefully considered to maximize the information obtained while adhering to ethical guidelines for animal research.[13][14]

Key Elements of an In Vivo PK Study

in_vivo_pk_study cluster_design Study Design cluster_execution Execution cluster_analysis Analysis AnimalModel Animal Model (e.g., Sprague-Dawley Rat) Dosing Compound Administration AnimalModel->Dosing DoseRoute Dose & Route (IV Bolus, Oral Gavage) DoseRoute->Dosing DoseLevels Dose Levels (e.g., 1 mg/kg IV, 10 mg/kg PO) DoseLevels->Dosing Sampling Serial Blood Sampling (e.g., via tail vein) Dosing->Sampling SampleProcessing Plasma/Tissue Collection Sampling->SampleProcessing Bioanalysis LC-MS/MS Quantification SampleProcessing->Bioanalysis PK_Modeling Pharmacokinetic Modeling (Non-compartmental analysis) Bioanalysis->PK_Modeling Parameters Key Parameters (Cmax, Tmax, AUC, t½, CL, Vd, F) PK_Modeling->Parameters

Caption: Key elements of an in vivo pharmacokinetic study.

Protocol for a Rodent PK Study (Rat)
  • Animal Model: Male Sprague-Dawley rats (n=3-4 per group).

  • Dosing Groups:

    • Intravenous (IV) Group: Administer the compound formulated in a suitable vehicle (e.g., saline with a co-solvent) as a bolus dose via the tail vein (e.g., 1 mg/kg). This route is essential for determining clearance, volume of distribution, and absolute bioavailability.

    • Oral (PO) Group: Administer the compound formulated as a solution or suspension by oral gavage (e.g., 10 mg/kg).

  • Blood Sampling:

    • Collect serial blood samples (~100 µL) from the tail vein or another appropriate site at pre-defined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation:

    • Centrifuge the blood samples to separate plasma.

    • Harvest the plasma and store at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentration of 8-bromo-2H-chromene-3-carboxylic acid in plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use software such as Phoenix WinNonlin to perform non-compartmental analysis on the plasma concentration-time data.

    • Calculate key PK parameters for both IV and PO routes.

Key Pharmacokinetic Parameters

The following table defines the essential PK parameters derived from in vivo studies.

ParameterDescriptionImportance
Cmax Maximum observed plasma concentration.Indicates the rate and extent of absorption.
Tmax Time to reach Cmax.Indicates the rate of absorption.
AUC Area under the plasma concentration-time curve.Represents the total systemic exposure to the drug.
t½ (Half-life) Time required for the plasma concentration to decrease by half.Determines the dosing interval.
CL (Clearance) Volume of plasma cleared of the drug per unit time.Indicates the efficiency of drug elimination.
Vd (Volume of Distribution) Apparent volume into which the drug distributes in the body.Indicates the extent of tissue distribution.
F (Bioavailability) Fraction of the administered oral dose that reaches systemic circulation.A critical parameter for oral drug candidates. Calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO).

Section 4: Metabolism and Excretion

Understanding the metabolic fate of 8-bromo-2H-chromene-3-carboxylic acid is crucial for identifying potentially active or toxic metabolites and understanding its primary routes of elimination.

Predicted Metabolic Pathways

Based on its chemical structure, the following metabolic pathways are anticipated:

  • Phase I Metabolism (Functionalization):

    • Aromatic Hydroxylation: Cytochrome P450 enzymes may hydroxylate the benzene portion of the chromene ring.

    • Oxidation of the Chromene Ring: The chromene core itself can be a target for oxidative metabolism.

    • Debromination: While often a minor pathway for aromatic bromides, enzymatic debromination is possible.[10]

  • Phase II Metabolism (Conjugation):

    • Acyl-Glucuronidation: The carboxylic acid moiety is a prime site for conjugation with glucuronic acid, a major pathway for the elimination of many carboxylic acid-containing drugs.[15][16] This can lead to the formation of reactive acyl glucuronide metabolites.[17]

    • Acyl-CoA Thioesterification: The carboxylic acid can be activated to a coenzyme A thioester, which can be a reactive intermediate.[15][17]

Metabolite Identification Studies

In vitro and in vivo samples should be analyzed to identify major metabolites.

Protocol for In Vitro Metabolite ID
  • Incubate the test compound at a higher concentration (e.g., 10 µM) with human hepatocytes or liver microsomes for an extended period (e.g., 60-120 minutes).

  • Analyze the samples using high-resolution LC-MS/MS.

  • Search for potential metabolite masses based on predicted biotransformations (e.g., +16 Da for hydroxylation, +176 Da for glucuronidation).

  • Characterize the structure of significant metabolites using tandem mass spectrometry (MS/MS) fragmentation patterns.

Section 5: Bioanalytical Methodology

Accurate and precise quantification of the parent compound and its major metabolites in biological matrices is the cornerstone of any pharmacokinetic study.[18]

Method of Choice: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed.[19][20]

Key Steps in Method Development and Validation
  • Sample Preparation: The goal is to remove interfering substances from the biological matrix (e.g., plasma, urine).[18] Common techniques include:

    • Protein Precipitation (PPT): Simple and fast, but may result in less clean samples.

    • Liquid-Liquid Extraction (LLE): Offers cleaner samples but is more labor-intensive.

    • Solid-Phase Extraction (SPE): Provides the cleanest samples and can be automated.

  • Chromatography: A reverse-phase C18 column is typically suitable for a compound of this polarity. Gradient elution with a mobile phase of acetonitrile and water (with formic acid to aid ionization) is a common starting point.

  • Mass Spectrometry:

    • The instrument should be operated in electrospray ionization (ESI) mode. Given the carboxylic acid, negative ion mode (ESI-) will likely provide the best sensitivity for the parent compound.

    • Optimize the MS parameters (e.g., collision energy) for the parent compound and a stable isotope-labeled internal standard.

    • Select specific precursor-to-product ion transitions for Multiple Reaction Monitoring (MRM) to ensure high selectivity.

  • Method Validation: The method must be validated according to regulatory guidelines (e.g., FDA, EMA) for parameters including:

    • Selectivity and Specificity

    • Linearity and Range

    • Accuracy and Precision

    • Recovery and Matrix Effect

    • Stability (in matrix, post-preparative, freeze-thaw)

Conclusion

The pharmacokinetic characterization of 8-bromo-2H-chromene-3-carboxylic acid is a multi-faceted process that requires a logical progression from in silico prediction to in vitro ADME profiling and definitive in vivo studies. While direct data for this specific molecule is limited, a robust evaluation can be conducted by applying established principles for chromenes, halogenated aromatics, and carboxylic acids. The methodologies outlined in this guide provide a comprehensive framework for researchers to generate a high-quality data package that will elucidate the compound's disposition, guide further development, and ultimately determine its potential as a therapeutic agent. The integration of these diverse datasets is critical for building a complete pharmacokinetic-pharmacodynamic (PK/PD) understanding, which is essential for successful drug development.[21]

References

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  • Adjei, I. M., & Zheng, G. (2020). Guidelines for the experimental design of pharmacokinetic studies with nanomaterials in preclinical animal models. Journal of Controlled Release, 323, 347-361.[14]

  • Monks, T. J., & Lau, S. S. (1992). Metabolism of bromobenzene. Analytical chemical and structural problems associated with studies of the metabolism of a model aromatic compound. PubMed.[22]

  • Wang, Q., et al. (2020). Binding and Metabolism of Brominated Flame Retardant β-1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane in Human Microsomal P450 Enzymes: Insights from Computational Studies. Chemical Research in Toxicology, 33(5), 1186-1195.[23]

  • Fassihi, A., et al. (2025). Molecular docking and prediction of ADME/drug-likeness properties of some benzochromenopyrimidine derivatives as inhibitor. Chemical Review and Letters, 8, 300-308.[9]

  • Al-Ostath, A., et al. (2026). Structure–Activity Relationship and ADME-Guided Optimization of 4H-Chromene-3-Carbonitrile Derivatives as Promising Antimicrobial Agents. ResearchGate.[24]

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  • Abd El-Wahab, A. H. F., et al. (2026). Synthesis, Biological Evaluation, Molecular Docking, Molecular Dynamics, and ADMET of Benzo[h]chromene Derivatives. ResearchGate.[26]

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  • Lassila, T., et al. (2015). Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investigated. ResearchGate.[16]

  • El-Sayed, N. N. E., et al. (2026). Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET. ACS Omega, 11(3), 3456-3470.[27]

  • MilliporeSigma. (n.d.). 8-bromo-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid. Retrieved from MilliporeSigma website.

  • Fadda, A. A. (2011). Synthesis of Some New Chromene Derivatives, Part 6. Synthetic Communications, 41(2), 275-283.[28]

  • PubChemLite. (n.d.). 8-bromo-2h-chromene-3-carboxylic acid (C10H7BrO3). Retrieved from PubChemLite website.[7]

  • D'Atri, V., et al. (2019). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Pharmaceuticals, 12(3), 125.[19]

  • Chen, X., et al. (2025). Mechanism of hydroxamic acid group metabolism to carboxylic acid: Oxidation versus hydrolysis. Drug Metabolism and Disposition.[29]

  • TDEC. (n.d.). Physicochemical Properties. Retrieved from TDEC website.

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  • ChemicalBook. (2023, January 11). 8-BROMO-6-CHLORO-2-OXO-2H-CHROMENE-3-CARBOXYLIC ACID. Retrieved from ChemicalBook website.[30]

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  • Singh, V., et al. (2011). A review on biological matrices and analytical methods used for determination of drug of abuse. Journal of Applied Pharmaceutical Science, 1(8), 23-31.[20]

  • Gordon, A. T., et al. (2020). Synthesis and biological evaluation of chromone-3-carboxamides. ResearchGate.[31]

  • Gordon, A. T., et al. (2020). Synthesis and biological evaluation of chromone-3-carboxamides. Semantic Scholar.[32]

  • van de Merbel, N. C. (2008). Quantitative determination of endogenous compounds in biological samples using chromatographic techniques. Journal of Chromatography B, 872(1-2), 1-13.[33]

  • van de Merbel, N. C. (2008). Quantitative determination of endogenous compounds in biological samples using chromatographic techniques. ResearchGate.[34]

  • NextSDS. (n.d.). 8-BROMO-6-CHLORO-2-OXO-2H-CHROMENE-3-CARBOXYLIC ACID. Retrieved from NextSDS website.[35]

  • Yi, W., & Yu, X. (2018). 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C-H Activation/[3 + 3] Annulation Cascade. Organic Letters, 20(12), 3892-3896.[36]

  • Jia, Y., et al. (2016). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 21(11), 1545.[37]

  • Reddy, G. C., et al. (2023). Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst. RSC Advances, 13(45), 31690-31700.[38]

  • ChemScene. (n.d.). 8-Bromo-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid. Retrieved from ChemScene website.[8]

  • Kelling, A., & Schilde, U. (2021). Synthesis and crystal structure of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 10), 1011-1014.[39]

  • Ellis, G. P. (1977). Chromone-2- and -3-carboxylic acids and their derivatives. PubMed.[40]

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Protocols & Analytical Methods

Method

Comprehensive Protocol for the Synthesis of 8-Bromo-2H-chromene-3-carboxylic Acid: A Tandem Annulation and Hydrolysis Strategy

Introduction & Strategic Overview 2H-Chromene-3-carboxylic acid derivatives are privileged scaffolds in medicinal chemistry, frequently utilized in the development of novel anthelmintic agents[1] and broad-spectrum antim...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

2H-Chromene-3-carboxylic acid derivatives are privileged scaffolds in medicinal chemistry, frequently utilized in the development of novel anthelmintic agents[1] and broad-spectrum antimicrobial compounds[2].

While modern transition-metal-catalyzed approaches, such as Rhodium(III)-catalyzed redox-neutral C–H activation, offer elegant access to these frameworks[3], traditional organocatalytic methods remain the most scalable and cost-effective for laboratory synthesis. This protocol details a robust, two-step synthesis of 8-Bromo-2H-chromene-3-carboxylic acid starting from commercially available 3-bromo-2-hydroxybenzaldehyde.

The strategy avoids multi-step pre-functionalization by utilizing a one-pot tandem Morita-Baylis-Hillman (MBH) annulative condensation to form an intermediate nitrile[4], followed by alkaline hydrolysis.

Reaction Pathways & Mechanism

The synthesis relies on a cascade reaction triggered by a nucleophilic catalyst. Traditionally, 1,4-diazabicyclo[2.2.2]octane (DABCO) is used; however, recent mechanistic studies demonstrate that 4-dimethylaminopyridine (DMAP) serves as a superior nucleophilic mediator, significantly improving yields and reaction kinetics[5].

The catalyst attacks acrylonitrile to form a zwitterionic enolate, which undergoes an aldol-type addition to the aldehyde. Subsequent proton transfer and elimination of the catalyst yield the MBH adduct. This intermediate immediately undergoes an intramolecular oxa-Michael addition by the phenoxide onto the newly formed alkene, followed by E1cB dehydration to yield the highly stable 2H-chromene ring.

SynthesisWorkflow cluster_0 Step 1: Annulative Condensation cluster_1 Step 2: Alkaline Hydrolysis A 3-Bromo-2-hydroxybenzaldehyde + Acrylonitrile B Zwitterionic Enolate (DMAP/DABCO Catalyzed) A->B Catalyst Addition C Morita-Baylis-Hillman Adduct B->C Aldol-type Attack D Intramolecular Oxa-Michael Addition C->D Phenoxide Cyclization E Dehydration (-H2O) D->E E1cB Elimination F 8-Bromo-2H-chromene-3-carbonitrile E->F Product Isolation G Nitrile Hydrolysis (10% NaOH, Reflux) F->G NaOH / EtOH H Carboxylate Intermediate G->H -NH3 I Acidification (Conc. HCl, pH 2) H->I Cooling J 8-Bromo-2H-chromene-3-carboxylic acid I->J Precipitation

Reaction mechanism and workflow for the synthesis of 8-Bromo-2H-chromene-3-carboxylic acid.

Experimental Protocol

Step 1: Synthesis of 8-Bromo-2H-chromene-3-carbonitrile

Table 1: Stoichiometry and Reaction Parameters for Step 1

ReagentMW ( g/mol )EquivalentsAmountRole
3-Bromo-2-hydroxybenzaldehyde201.021.02.01 g (10 mmol)Substrate
Acrylonitrile53.065.03.3 mL (50 mmol)Reactant / Solvent
DMAP122.170.2244 mg (2 mmol)Nucleophilic Catalyst
1,4-Dioxane88.11-5.0 mLCo-solvent

Procedure:

  • In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromo-2-hydroxybenzaldehyde (2.01 g, 10 mmol) in 1,4-dioxane (5.0 mL).

  • Add acrylonitrile (3.3 mL, 50 mmol) to the solution.

  • Add DMAP (244 mg, 2 mmol) in one portion. Attach a reflux condenser and heat the mixture to 80 °C in an oil bath for 12 hours.

  • Workup: Cool the reaction to room temperature and concentrate under reduced pressure to remove excess acrylonitrile and dioxane.

  • Dilute the crude residue with ethyl acetate (30 mL) and wash sequentially with 5% aqueous HCl (2 × 15 mL) to remove the DMAP catalyst, followed by brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Recrystallize the crude product from hot ethanol to yield 8-bromo-2H-chromene-3-carbonitrile as a yellow solid.

Expertise & Experience (Causality): Why use 5.0 equivalents of acrylonitrile? Acrylonitrile acts as both a reactant and a co-solvent, driving the equilibrium of the initial MBH addition forward. The excess compensates for competitive thermal polymerization. Furthermore, utilizing DMAP instead of DABCO accelerates the rate-limiting aldol-type attack on the deactivated 3-bromo-substituted aromatic ring[5].

Self-Validating Checkpoints:

  • Visual: The reaction transitions from a pale yellow solution to a deep orange/brown suspension.

  • TLC: Using Hexane:EtOAc (3:1), the starting aldehyde ( Rf​ ~0.6) disappears, replaced by a highly UV-active spot ( Rf​ ~0.4).

  • IR Spectroscopy: Confirm the disappearance of the broad phenolic OH stretch (3200 cm⁻¹) and the appearance of a sharp C≡N stretch at ~2208 cm⁻¹[4].

Step 2: Hydrolysis to 8-Bromo-2H-chromene-3-carboxylic Acid

Table 2: Stoichiometry and Reaction Parameters for Step 2

ReagentMW ( g/mol )EquivalentsAmountRole
8-Bromo-2H-chromene-3-carbonitrile236.061.01.18 g (5 mmol)Substrate
10% NaOH (aq)40.00Excess20 mLHydrolysis Reagent
Ethanol46.07-5.0 mLPhase-transfer / Solvent
Conc. HCl (37%)36.46Excess~5-7 mLAcidification Reagent

Procedure:

  • Suspend 8-bromo-2H-chromene-3-carbonitrile (1.18 g, 5 mmol) in a mixture of 10% aqueous NaOH (20 mL) and ethanol (5.0 mL) in a 50 mL round-bottom flask.

  • Attach a reflux condenser and heat the mixture to a vigorous reflux (100 °C) for 6–12 hours.

  • Monitor the reaction visually; the suspension will gradually dissolve to form a clear, dark homogeneous solution as the water-soluble sodium carboxylate is generated.

  • Workup: Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add concentrated HCl dropwise under continuous stirring until the pH reaches ~2.

  • Collect the resulting heavy precipitate via vacuum filtration, wash thoroughly with ice-cold distilled water (3 × 10 mL), and dry under high vacuum.

  • (Optional) Recrystallize from an ethanol/water mixture to obtain analytically pure 8-bromo-2H-chromene-3-carboxylic acid.

Expertise & Experience (Causality): The nitrile group in 8-bromo-2H-chromene-3-carbonitrile is conjugated with the chromene double bond, significantly reducing its electrophilicity. Strong alkaline conditions and high thermal energy are required to force hydration to the amide and subsequent hydrolysis. Ethanol is critical here; the starting nitrile is highly hydrophobic, and ethanol acts as a co-solvent to increase the interfacial surface area for hydroxide attack.

Self-Validating Checkpoints:

  • Visual: Complete dissolution of the solid during reflux indicates successful conversion to the sodium salt. Upon acidification, a massive, sudden precipitation of an off-white solid confirms the protonation of the free carboxylic acid.

  • IR Spectroscopy: Look for the complete disappearance of the C≡N stretch (2208 cm⁻¹) and the emergence of a broad O-H stretch (2500–3300 cm⁻¹) alongside a strong C=O stretch (~1680 cm⁻¹).

References

  • New anthelmintic compounds (WO2020083971A2). Google Patents.
  • 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C–H Activation/[3 + 3] Annulation Cascade . Organic Letters. URL:[Link]

  • Synthesis and Antimicrobial Activities of 2H-Chromene-3-Carboxamide Derivatives: Experimental and Computational Studies . Manila Journal of Science (De La Salle University). URL:[Link]

  • Synthesis of 2H-chromene-3-carbonitrile . Asian Journal of Chemistry. URL:[Link]

  • 4-Dimethylaminopyridine (DMAP), A Superior Mediator for Morita–Balylis–Hillman Reaction-Triggered Annulative Condensation of Salicylaldehydes and Acrylonitrile to Form 3-Cyano-2H-chromenes . Chemistry Letters. URL:[Link]

Sources

Application

Application Note: Advanced Formulation Strategies for 8-Bromo-2H-chromene-3-carboxylic Acid Delivery

Target Audience: Formulation Scientists, Preclinical Researchers, and Drug Delivery Professionals Compound Profile: 8-Bromo-2H-chromene-3-carboxylic acid (Synthetic Chromene Derivative) Biopharmaceutical Challenge: Poor...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Preclinical Researchers, and Drug Delivery Professionals Compound Profile: 8-Bromo-2H-chromene-3-carboxylic acid (Synthetic Chromene Derivative) Biopharmaceutical Challenge: Poor aqueous solubility, pH-dependent ionization, and limited intracellular permeability.

Physicochemical Profiling & Formulation Rationale

8-Bromo-2H-chromene-3-carboxylic acid is a structurally rigid, halogenated heterocyclic compound. Like many bioactive chromene derivatives, it exhibits classic Biopharmaceutics Classification System (BCS) Class II/IV characteristics, suffering from extremely poor aqueous solubility which severely limits its bioavailability[1]. The bulky, lipophilic bromine atom at the C8 position exacerbates its hydrophobicity, while the C3-carboxylic acid moiety presents pH-dependent ionization challenges.

To translate this compound from a benchtop synthetic intermediate into a viable preclinical candidate, advanced formulation strategies are required. This guide details two field-validated methodologies tailored to its specific structural liabilities:

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complexation: To exponentially enhance aqueous solubility for oral or systemic administration.

  • Lipid Nanoparticle (LNP) Encapsulation: To mask the anionic charge of the carboxylic acid, protect the API from premature clearance, and force intracellular delivery via endocytosis.

Method 1: Host-Guest Complexation via HP-β-CD

Causality & Mechanism of Action

Cyclodextrins are cyclic oligosaccharides featuring a hydrophilic exterior and a hydrophobic central cavity. HP-β-CD is selected over native β-CD due to its superior aqueous solubility and significantly lower nephrotoxicity profile[2].

Mechanistically, the hydrophobic bromochromene core of the API spontaneously enters the HP-β-CD cavity (approx. 6.2 Å diameter). This inclusion is thermodynamically driven by van der Waals forces, hydrophobic interactions, and the entropically favorable displacement of high-enthalpy water molecules from the cyclodextrin cavity[3]. The C3-carboxylic acid group typically orients toward the wider rim of the toroid, engaging in hydrogen bonding with the secondary hydroxyl groups of the cyclodextrin[4]. This non-covalent 1:1 or 1:2 stoichiometric inclusion shields the hydrophobic moiety, drastically increasing the apparent solubility of the API without altering its covalent structure.

HPBCD_Workflow API 8-Bromo-2H-chromene-3-carboxylic acid (Hydrophobic API) Mix Co-Solvent Kneading (Mechanical Shear) API->Mix CD HP-β-CD Solution (Host Molecule) CD->Mix Equilibrate Equilibration (48h, 25°C) Mix->Equilibrate Lyophilize Lyophilization (Water Removal) Equilibrate->Lyophilize QC Solid-State Characterization (DSC, XRD, NMR) Lyophilize->QC

Workflow for HP-β-CD inclusion complexation of 8-Bromo-2H-chromene-3-carboxylic acid.

Self-Validating Protocol: Kneading & Lyophilization

This method utilizes mechanical shear to force complexation, offering higher yields than simple co-precipitation.

  • Phase Solubility Analysis (Pre-formulation): Add excess 8-Bromo-2H-chromene-3-carboxylic acid to aqueous solutions containing increasing concentrations of HP-β-CD (0 to 50 mM). Shake at 25°C for 48 hours.

    • In-Process Control (IPC): Filter through a 0.45 µm syringe filter and analyze via HPLC-UV.

    • Self-Validation: An AL-type linear phase solubility diagram confirms a 1:1 stoichiometric complex, dictating the exact molar ratio for the next step.

  • Complex Preparation: Weigh the API and HP-β-CD in the validated 1:1 molar ratio. Transfer to a glass mortar. Add a minimal amount of ethanol/water (1:1 v/v) to form a homogeneous, viscous paste.

  • Kneading: Knead the paste continuously for 45 minutes.

    • Causality: Mechanical shear forces facilitate the displacement of cavity-bound water molecules, allowing the bromochromene to intercalate efficiently.

  • Drying & Lyophilization: Dry the paste under a vacuum at 40°C for 24 hours, followed by lyophilization at -70°C to remove all residual bound solvent.

    • IPC & Self-Validation: Perform Differential Scanning Calorimetry (DSC). The complete disappearance of the sharp endothermic melting peak of the free API confirms 100% inclusion within the cyclodextrin cavity.

Method 2: Lipid Nanoparticle (LNP) Encapsulation

Causality & Mechanism of Action

While cyclodextrins enhance solubility, they do not actively promote intracellular delivery. For targets requiring cytosolic entry, the negatively charged carboxylic acid (at physiological pH 7.4) restricts passive membrane diffusion. Encapsulating the API within an LNP masks this charge and leverages endocytotic pathways for cellular entry[5].

The formulation utilizes a precisely calibrated four-component lipid system: a solid/ionizable lipid matrix (to entrap the hydrophobic API), cholesterol (for structural stability), DSPC (a helper lipid for membrane fusion), and a PEG-lipid[6]. Specifically, DMG-PEG2000 is maintained at 1.5 mol% to prevent particle aggregation during storage while ensuring the PEG shield sheds efficiently in vivo, permitting cellular uptake[6].

LNP_Workflow Organic Organic Phase (Lipids + API in EtOH) Microfluidic Microfluidic Mixing (FRR 3:1, TFR 12 mL/min) Organic->Microfluidic Aqueous Aqueous Phase (Citrate Buffer, pH 4.0) Aqueous->Microfluidic Dialysis Dialysis / TFF (Buffer Exchange to pH 7.4) Microfluidic->Dialysis Sterile Sterile Filtration (0.22 µm PES) Dialysis->Sterile Final LNP Characterization (DLS, EE%, Cryo-TEM) Sterile->Final

Microfluidic formulation workflow for LNP encapsulation of the chromene derivative.

Self-Validating Protocol: Microfluidic Nanoprecipitation
  • Organic Phase Preparation: Dissolve the lipid mixture (Solid Lipid:DSPC:Cholesterol:DMG-PEG2000) and 8-Bromo-2H-chromene-3-carboxylic acid in anhydrous ethanol at a molar ratio of 50:10:38.5:1.5[6].

  • Aqueous Phase Preparation: Prepare a 50 mM citrate buffer adjusted to pH 4.0.

    • Causality: The acidic pH ensures that the API's carboxylic acid (pKa ~4.5) is largely unionized (protonated). This maximizes its lipophilicity, driving it into the precipitating lipid core rather than partitioning into the aqueous phase[5].

  • Microfluidic Mixing: Load both phases into a microfluidic micromixer. Set the Flow Rate Ratio (FRR) to 3:1 (Aqueous:Organic) and the Total Flow Rate (TFR) to 12 mL/min.

    • IPC & Self-Validation: Measure Z-average size via Dynamic Light Scattering (DLS) immediately post-mixing. The Z-average must be 70–100 nm with a Polydispersity Index (PDI) < 0.2. A PDI > 0.2 indicates turbulent mixing or API precipitation outside the LNPs; if observed, lower the API loading concentration.

  • Tangential Flow Filtration (TFF) / Dialysis: Transfer the LNP suspension to a 10 kDa MWCO dialysis cassette or TFF system. Exchange against 1X PBS (pH 7.4) at 4°C for 12 hours.

    • Causality: This removes residual ethanol and neutralizes the buffer, locking the LNPs into their stable, final thermodynamic state.

  • Sterile Filtration: Pass the dialyzed LNPs through a 0.22 µm PES syringe filter inside a biosafety cabinet.

Quantitative Data & Quality Control Summary

To ensure batch-to-batch reproducibility, the following analytical parameters must be met for both formulation strategies.

Quality AttributeHP-β-CD Inclusion ComplexLNP FormulationAnalytical Method / Instrument
Aqueous Solubility > 50-fold enhancementN/A (Stable Colloid)HPLC-UV (Isocratic elution)
Particle Size (Z-avg) < 5 nm (Molecular dispersion)75 ± 15 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) N/A< 0.15Dynamic Light Scattering (DLS)
Entrapment Efficiency > 95% (Complexation yield)85% - 92%Ultrafiltration + HPLC
Physical State Amorphous SolidAqueous Lipid ColloidXRD / Cryo-TEM
Thermal Profile Absence of API melting peakLipid phase transitions onlyDifferential Scanning Calorimetry
Primary Delivery Route Oral, IntravenousIntravenous, TargetedIn vivo biodistribution models

References

  • Study of Host–Guest Interaction Between β-Cyclodextrin and Chromeno-Pyrimidine Derivative Source: kg.ac.rs URL:[Link]

  • Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel Source: National Institutes of Health (NIH) URL:[Link]

  • Cyclodextrin inclusion complexation and pharmaceutical applications Source: ScienceAsia URL:[Link]

  • Development of inclusion complex based on cyclodextrin and oxazolidine derivative Source: SciELO Brazil URL:[Link]

  • Formulation-Driven Optimization of PEG-Lipid Content in Lipid Nanoparticles for Enhanced mRNA Delivery In Vitro and In Vivo Source: MDPI URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting poor solubility of 8-Bromo-2H-chromene-3-carboxylic acid in DMSO

Technical Support Center: Troubleshooting Poor Solubility of 8-Bromo-2H-chromene-3-carboxylic acid in DMSO Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Poor Solubility of 8-Bromo-2H-chromene-3-carboxylic acid in DMSO

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing solubility challenges with 8-Bromo-2H-chromene-3-carboxylic acid in Dimethyl Sulfoxide (DMSO). While DMSO is the standard vehicle for high-throughput screening (HTS) libraries, specific structural motifs can resist solvation, leading to erroneous assay concentrations or complete precipitation[1].

Root Cause Analysis: The Thermodynamics of Insolubility

To troubleshoot solubility effectively, we must first understand the causality behind the compound's resistance to solvation. 8-Bromo-2H-chromene-3-carboxylic acid possesses three distinct structural features that synergistically increase its crystal lattice energy:

  • Carboxylic Acid Group: Forms highly stable, cyclic hydrogen-bonded dimers in the solid state.

  • Chromene Core: The planar, aromatic-like ring system promotes strong intermolecular π−π stacking.

  • Bromine Atom: As a heavy halogen, it significantly increases the molecule's lipophilicity and molecular weight.

While DMSO is an excellent hydrogen-bond acceptor, it cannot donate hydrogen bonds. Consequently, the thermodynamic barrier to breaking the solute-solute interactions (dimers and π−π stacks) often exceeds the solvation energy provided by DMSO, resulting in insolubility[1].

CausalInsolubility A 8-Bromo-2H-chromene-3-carboxylic acid B Carboxylic Acid Group (Forms H-Bond Dimers) A->B C Chromene Core (Planar Pi-Pi Stacking) A->C D Bromine Atom (High Lipophilicity) A->D E High Crystal Lattice Energy B->E C->E D->E F Thermodynamic Barrier to Solvation E->F G Poor DMSO Solubility F->G

Caption: Causal relationship of structural features leading to poor DMSO solubility.

Experimental Protocols: Step-by-Step Solubilization Workflows

We employ a two-tiered approach to force dissolution: kinetic disruption followed by thermodynamic disruption (in situ salt formation).

Protocol A: Kinetic Disruption (Heat & Sonication) Mechanism: Applying thermal and acoustic energy helps overcome the activation energy required for dissolution.

  • Weigh the desired amount of 8-Bromo-2H-chromene-3-carboxylic acid into a clean, dry glass vial.

  • Add freshly opened, anhydrous DMSO (≤0.005% water). Note: Absorbed water in DMSO significantly decreases the solubility of hydrophobic compounds[2].

  • Vortex the suspension for 30 seconds.

  • Place the vial in a heated ultrasonic bath at 40 °C for 10–15 minutes.

  • Visually inspect for a clear solution. If particulate matter remains, proceed to Protocol B.

Protocol B: Thermodynamic Disruption (In Situ Salt Formation) Mechanism: By adding a non-nucleophilic organic base, the carboxylic acid (predicted pKa ~4.0) is deprotonated. The resulting carboxylate anion drastically increases the polarity of the molecule, breaking the hydrogen-bonded dimers and forcing the crystal lattice to collapse into the solvent[2]. This is a self-validating protocol: the visual transition from a turbid suspension to a clear solution confirms the mechanistic shift from a neutral acid to a soluble ionic salt.

  • To the turbid DMSO suspension from Protocol A, add 1.1 molar equivalents of an organic base such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA).

  • Vortex vigorously for 1 minute.

  • Monitor the solution. The suspension should rapidly clear as the highly soluble carboxylate salt is formed[3].

  • If preparing an aqueous stock, ensure the final buffer pH is maintained at least 1-2 units above the pKa (target pH > 6.0) to prevent reprotonation and subsequent precipitation[2].

ProtocolWorkflow Step1 Weigh Compound & Add Dry DMSO Step2 Vortex & Sonicate (10 min at 40°C) Step1->Step2 Decision Fully Dissolved? Step2->Decision Step3 Proceed to Assay Decision->Step3 Yes Step4 Add Organic Base (e.g., DIPEA/TEA) Decision->Step4 No Step5 Vortex & Monitor (Target pH > pKa) Step4->Step5 Step5->Decision

Caption: Step-by-step experimental workflow for solubilizing the compound via salt formation.

Quantitative Data & Solubilization Parameters

To ensure reproducibility, adhere to the quantitative parameters summarized below when attempting to solubilize 8-Bromo-2H-chromene-3-carboxylic acid.

ParameterRecommended ValueMechanistic Purpose
DMSO Grade Anhydrous (≤0.005% H2​O )Prevents water-induced precipitation of the lipophilic chromene core[2].
Sonication Temp 40 °C – 50 °CProvides kinetic energy to disrupt π−π stacking without degrading the compound.
Base Equivalents 1.1x to 1.5x molar excessEnsures complete deprotonation of the carboxylic acid group[2].
Target Assay pH pH 7.0 – 7.4Maintains the compound in its soluble carboxylate anion form during in vitro assays[3].
Co-solvent Ratio Max 10% DMSO in aqueousPrevents protein unfolding or cell death in downstream biological assays[4].

Frequently Asked Questions (FAQs)

Q1: I successfully dissolved the compound in DMSO using DIPEA, but it precipitated immediately when I spiked it into my aqueous assay buffer. Why did this happen? A1: This is a classic pH-shift precipitation. You successfully dissolved the compound by converting it to a soluble carboxylate salt at a basic pH. However, if your assay buffer lacks sufficient buffering capacity or is slightly acidic, the carboxylate ions are reprotonated back into the highly insoluble free carboxylic acid[3]. Solution: Verify the pH of your final assay buffer and ensure it is maintained at pH 7.4 or higher.

Q2: Does the quality or age of the DMSO matter? A2: Absolutely. DMSO is highly hygroscopic. If a bottle has been opened multiple times or stored improperly, it will absorb atmospheric moisture. The introduction of water significantly decreases the solubility of hydrophobic organic compounds[2], driving the lipophilic 8-Bromo-2H-chromene-3-carboxylic acid out of solution. Always use fresh, anhydrous DMSO for critical stock solutions.

Q3: If salt formation interferes with my specific biological assay, are there alternative co-solvents I can use? A3: Yes. If adjusting the pH or forming a salt is incompatible with your target, consider binary solvent systems. Utilizing alternative solubilizers, such as low-molecular-weight polyethylene glycols (PEG 400) or bifunctional sulfoxide substitutes, can sometimes enhance the dissolution profile of rigid organic molecules in aqueous media without altering their ionization state[5].

References

  • Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions Source: Journal of Chemical Information and Modeling (ACS Publications) URL:[Link]

  • Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins Source: PubMed Central (PMC) URL:[Link]

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules Source: Assay and Drug Development Technologies (PMC) URL:[Link]

Sources

Optimization

Technical Support Center: HPLC Method Development for 8-Bromo-2H-chromene-3-carboxylic Acid

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of analyzing 8-Bromo-2H-chromene-3-carboxylic acid (...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of analyzing 8-Bromo-2H-chromene-3-carboxylic acid (CAS: 885270-74-6)[1].

This molecule presents a dual chromatographic challenge: a highly polarizable, hydrophobic bromine atom at the 8-position, and an ionizable carboxylic acid at the 3-position. Failure to account for the thermodynamic equilibrium of these functional groups will inevitably lead to peak tailing, retention time drift, and poor resolution. This guide provides the theoretical causality behind method parameters, self-validating protocols, and targeted troubleshooting to ensure robust analytical performance.

Core Method Development Workflow

The development of a robust reversed-phase HPLC (RP-HPLC) method for halogenated carboxylic acids requires strict control over the mobile phase environment to manipulate the analyte's ionization state[2].

Workflow A 1. Analyte Profiling Ionizable -COOH & Hydrophobic -Br B 2. Mobile Phase Selection Acidic Buffer (pH 2.0) to Suppress Ionization A->B C 3. Stationary Phase End-capped C18 for Halogenated Aromatics B->C D 4. Gradient Optimization 5% to 95% ACN to Elute Brominated Core C->D E 5. Detection & Validation UV 254/280 nm & System Suitability D->E

Figure 1: Systematic HPLC method development workflow for 8-Bromo-2H-chromene-3-carboxylic acid.

Quantitative Data & Parameter Summaries

To establish a baseline for method development, we must first translate the molecule's physicochemical properties into chromatographic parameters.

Table 1: Physicochemical Properties & Chromatographic Implications

Parameter Value Chromatographic Implication
Molecular Formula C10H7BrO3[1] The heavy halogen requires high organic modifier concentrations for efficient elution.
Estimated pKa ~3.5 - 4.0 Mobile phase pH must be strictly maintained at least 1.5 units below the pKa to ensure >99% protonation[3].

| LogP (Hydrophobicity) | ~3.2 | Indicates strong retention on C18 stationary phases; gradient elution is mandatory to prevent peak broadening. |

Table 2: Optimized Gradient Elution Profile

Time (min) Flow Rate (mL/min) % Mobile Phase A (0.1% TFA in H2O) % Mobile Phase B (0.1% TFA in ACN) Phase Objective
0.0 1.0 95 5 Initial injection focusing
2.0 1.0 95 5 Isocratic hold to sweep void volume
10.0 1.0 10 90 Linear gradient to elute brominated core
12.0 1.0 10 90 High-organic wash to remove strongly bound impurities
12.1 1.0 95 5 Instantaneous reset to initial conditions

| 17.0 | 1.0 | 95 | 5 | Column re-equilibration (Self-validating baseline) |

Table 3: Buffer Selection Matrix for Carboxylic Acids

Buffer System pH Range LC-MS Compatible? Suitability for 8-Bromo-Chromene-3-COOH
0.1% Trifluoroacetic Acid (TFA) ~2.0 Yes Optimal : Excellent ion suppression and peak shape.
0.1% Formic Acid ~2.7 Yes Marginal : Too close to analyte pKa; high risk of peak tailing[4].

| 20 mM Potassium Phosphate | 2.1 - 3.1 | No | Good : Strong buffering capacity, but limits transition to LC-MS. |

Step-by-Step Experimental Protocol: A Self-Validating System

Do not merely execute steps; understand the thermodynamic causality behind them. This protocol is designed to be self-validating—if the system suitability criteria fail, the method prevents you from generating compromised data.

Phase 1: Mobile Phase Preparation

Causality: Slight variations in pH can drastically alter the retention factor ( k ) of ionizable compounds[2]. Water must be buffered before the addition of any organic solvents to ensure accurate pH measurement.

  • Measure 1000 mL of ultrapure water (18.2 MΩ·cm) into a volumetric flask.

  • Add exactly 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA). Mix thoroughly.

  • Measure the pH using a calibrated meter. It must read 2.0 ± 0.1 .

  • Filter through a 0.22 µm PTFE membrane to remove particulate matter.

  • Repeat the process for Mobile Phase B using HPLC-grade Acetonitrile (ACN).

Phase 2: Column Selection & Equilibration

Causality: The highly polarizable bromine atom and oxygen-rich chromene core can undergo secondary cation-exchange interactions with unreacted silanols on the silica support[4].

  • Install a highly end-capped C18 column (e.g., 150 x 4.6 mm, 3 µm particle size).

  • Set the column oven to 35°C . Elevating the temperature reduces mobile phase viscosity, improving mass transfer kinetics for the bulky brominated ring system.

  • Pump the initial gradient conditions (95% A / 5% B) at 1.0 mL/min.

  • Validation Check: Monitor the baseline at 254 nm. The system is equilibrated only when baseline drift is < 1 mAU/min and pressure ripple is < 1%.

Phase 3: Sample Preparation & Injection

Causality: Injecting a sample dissolved in 100% organic solvent into a highly aqueous initial mobile phase causes "solvent shock," disrupting the partitioning equilibrium at the column head and causing peak fronting.

  • Dissolve the 8-Bromo-2H-chromene-3-carboxylic acid standard in a diluent matching the initial mobile phase (e.g., 10% ACN in Water).

  • Inject 10 µL of the sample.

Phase 4: System Suitability Validation

Before proceeding with your analytical batch, the system must prove its fluidic and thermodynamic stability. Inject the standard five times. The run is validated ONLY if :

  • Retention Time RSD ≤ 0.5% : Validates pump delivery and thermal stability.

  • Peak Tailing Factor ( Tf​ ) ≤ 1.5 : Validates complete suppression of ionization and absence of secondary silanol interactions.

  • Theoretical Plates ( N ) ≥ 5000 : Validates column bed integrity.

Troubleshooting Guide

Troubleshooting T1 Issue: Severe Peak Tailing T2 Check Mobile Phase pH T1->T2 T3 pH > 3.0 (Analyte Partially Ionized) T2->T3 If High T4 pH < 2.5 (Secondary Silanol Interactions) T2->T4 If Low T5 Action: Lower pH to 2.0 (Use 0.1% TFA or Formic Acid) T3->T5 T6 Action: Switch to Highly End-capped C18 Column T4->T6

Figure 2: Root-cause analysis and resolution pathway for peak tailing in carboxylic acid analytes.

Q: Why is my 8-Bromo-2H-chromene-3-carboxylic acid peak splitting into two distinct peaks? A: Peak splitting for this specific compound is almost always a failure of pH control. According to the Henderson-Hasselbalch equation, if your mobile phase pH is near the analyte's pKa (~3.5-4.0), the molecule exists in a 50/50 equilibrium between its protonated (hydrophobic) and deprotonated (hydrophilic) states[3]. Because these two states have vastly different retention factors, the peak splits. Solution: Lower the mobile phase pH to 2.0 using 0.1% TFA to ensure the molecule is >99% protonated.

Q: My retention time is shifting later with every injection. What is happening? A: This indicates inadequate column re-equilibration. In gradient elution, returning to the initial highly aqueous conditions (95% A) takes time. If you inject the next sample before the column pores are fully flushed with the aqueous buffer, the effective starting organic concentration is higher than intended, altering the initial partitioning. Solution: Ensure your post-run re-equilibration time is at least 10 column volumes (typically 5-7 minutes at 1.0 mL/min).

Q: I am observing a rising baseline during the gradient. Is my detector failing? A: No, this is a known optical phenomenon. TFA has a significant UV absorbance at lower wavelengths (< 220 nm). As the gradient shifts from Water/TFA to ACN/TFA, the refractive index and background absorbance of the mixed solvent change, causing baseline drift. Solution: Monitor the analyte at 254 nm or 280 nm, where the chromene core absorbs strongly but TFA is completely transparent.

Frequently Asked Questions (FAQs)

Q: Can I use Methanol instead of Acetonitrile as my organic modifier? A: Yes, but with caveats. Acetonitrile is an aprotic solvent with lower viscosity, which provides sharper peaks and lower backpressure for rigid aromatic systems like the chromene ring. Methanol is protic and can engage in hydrogen bonding with the carboxylic acid group, which may alter selectivity and slightly broaden the peak. If you must use Methanol, increase your column temperature to 40°C to offset the higher system backpressure.

Q: Can I use an isocratic method instead of a gradient? A: It is highly discouraged. The heavy bromine atom makes the molecule highly retained on a C18 phase. An isocratic method strong enough to elute the compound in a reasonable time would cause early-eluting impurities to co-elute in the void volume. Conversely, a weaker isocratic method would result in a very broad peak due to longitudinal diffusion over a long run time. A gradient compresses the peak and maximizes sensitivity.

Q: How should I store the analytical standard to prevent degradation? A: 8-Bromo-2H-chromene-3-carboxylic acid should be stored as a solid at room temperature in a tightly sealed container, protected from light[1]. Stock solutions in organic solvents (like DMSO or ACN) should be stored at -20°C and allowed to equilibrate to room temperature before use to prevent precipitation.

Sources

Troubleshooting

Technical Support Center: Troubleshooting 8-Bromo-2H-Chromene-3-Carboxylic Acid Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the mechanistic nuances and impurity profiles encountered during the batch synthesis of 8-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the mechanistic nuances and impurity profiles encountered during the batch synthesis of 8-bromo-2H-chromene-3-carboxylic acid (CAS 885270-74-6).

The most robust and scalable route to this scaffold involves a DABCO-catalyzed Baylis-Hillman-type reaction between 3-bromo-2-hydroxybenzaldehyde and an activated acrylate, followed by an intramolecular oxa-Michael cyclization and subsequent ester hydrolysis[1]. While alternative transition-metal-catalyzed C–H activation routes exist[2], the batch DABCO protocol remains the industry standard due to its operational simplicity. However, deviations in temperature, reagent stoichiometry, or moisture control can lead to a cascade of difficult-to-remove impurities.

Mechanistic Pathway & Impurity Visualization

Understanding the exact point of failure is critical. The diagram below maps the desired synthetic workflow against the primary divergence points where impurities form.

G SM 3-Bromo-2-hydroxybenzaldehyde + tert-Butyl acrylate BH Baylis-Hillman Addition (DABCO, 65°C) SM->BH Adduct Uncyclized BH Adduct (Intermediate) BH->Adduct Imp1 Impurity 1: Unreacted SM (Incomplete BH) BH->Imp1 Suboptimal Temp/Time Cyclization Intramolecular Cyclization (Oxa-Michael) Adduct->Cyclization Imp2 Impurity 2: Uncyclized Adduct (Failed Ring Closure) Adduct->Imp2 Insufficient Base Ester tert-Butyl 8-bromo-2H- chromene-3-carboxylate Cyclization->Ester Hydrolysis Acidic Hydrolysis (TFA / DCM) Ester->Hydrolysis Target 8-Bromo-2H-chromene- 3-carboxylic acid Hydrolysis->Target Imp3 Impurity 3: Decarboxylation Side-Product Hydrolysis->Imp3 Harsh Temp (>40°C)

Mechanistic pathway and impurity formation in 8-bromo-2H-chromene-3-carboxylic acid synthesis.

Troubleshooting FAQs

Q1: Why am I seeing a high percentage of unreacted 3-bromo-2-hydroxybenzaldehyde in my HPLC trace? Causality: The initial Baylis-Hillman coupling is highly dependent on the nucleophilicity of the amine catalyst (DABCO) and the reaction temperature[1]. If moisture is present, DABCO becomes deactivated via hydrogen bonding. Furthermore, using exactly 1.0 equivalent of acrylate stalls the reaction due to the reversibility of the initial enolate addition. Solution: Ensure strictly anhydrous conditions. Use a large excess (5.0 equivalents) of tert-butyl acrylate to drive the equilibrium forward and maintain the reaction strictly at 65 °C.

Q2: My LC-MS shows a mass corresponding to the uncyclized Baylis-Hillman adduct. How do I force the ring closure? Causality: The formation of the 2H-chromene ring requires an intramolecular oxa-Michael addition of the phenoxide onto the newly formed enone system, followed by elimination. If the reaction mixture isn't basic enough, or if steric hindrance prevents the necessary rotamer conformation, the intermediate persists. Solution: Prolong the reaction time to 48 hours[1]. If the adduct persists, adding a catalytic amount (0.05 eq) of a stronger, non-nucleophilic base like DBU in the final 4 hours will rapidly drive the cyclization to completion.

Q3: During the hydrolysis of the tert-butyl ester, I observe a new impurity lacking the carboxylic acid mass. How can this be prevented? Causality: 2H-chromene-3-carboxylic acids are prone to decarboxylation under harsh acidic conditions at elevated temperatures. The resulting double bond is conjugated with the aromatic ring, making the decarboxylation thermodynamically favorable if sufficient activation energy is provided. Solution: Perform the ester cleavage using Trifluoroacetic acid (TFA) in Dichloromethane (DCM) strictly at room temperature (20–25 °C). Never use refluxing aqueous mineral acids (e.g., HCl or H2SO4) for this specific scaffold.

Q4: How do I remove the dimeric/polymeric acrylate impurities during workup without resorting to column chromatography? Causality: Excess tert-butyl acrylate readily polymerizes under thermal conditions over 48 hours, creating a sticky, organic-soluble residue that co-extracts with your product. Solution: Exploit the acid-base chemistry of the final product. Extract the target carboxylic acid into a mild aqueous base (e.g., saturated NaHCO3). The neutral acrylate polymers will remain in the organic phase. Carefully acidify the aqueous layer with 1M HCl to pH 2 to precipitate the pure 8-bromo-2H-chromene-3-carboxylic acid.

Quantitative Data: Impurity Profiling & Mitigation Metrics
Impurity TypeTypical RT (RP-HPLC)Acceptable LimitPrimary CauseOptimization Metric (Yield/Purity Gain)
Unreacted 3-Bromo-2-hydroxybenzaldehyde ~4.2 min< 1.0%Moisture / Low Temp+15% yield upon using anhydrous DABCO and 65 °C[1].
Uncyclized BH Adduct ~5.8 min< 0.5%Insufficient reaction time+10% purity by extending time to 48h or adding DBU.
Decarboxylated Chromene ~7.5 min< 0.1%High temp during hydrolysisElimination of impurity by keeping TFA hydrolysis < 25 °C.
Acrylate Oligomers Broad (8-12 min)< 2.0%Excess reagent polymerizationPurity > 98% achieved via biphasic NaHCO3 extraction.
Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the built-in validation checkpoints are met.

Step 1: Baylis-Hillman Addition & Cyclization
  • Charge Reactor: To a dry, nitrogen-flushed round-bottom flask, add 3-bromo-2-hydroxybenzaldehyde (5.00 g, 24.9 mmol) and 1,4-diazabicyclo[2.2.2]octane (DABCO) (0.56 g, 5.0 mmol, 0.2 eq)[1].

  • Add Reagent: Add tert-butyl acrylate (15.94 g, 124.4 mmol, 5.0 eq)[1]. The reaction is run neat (the excess acrylate acts as the solvent).

  • Heat: Stir the mixture at 65 °C for 48 hours[1]. The solution will transition from a pale yellow to a deep amber color.

  • Validation Checkpoint 1 (LC-MS): Sample the reaction. You must observe the consumption of the starting material (m/z 199/201 [M-H]-) and the appearance of the tert-butyl ester intermediate (m/z 311/313[M+H]+). If the uncyclized adduct (m/z 329/331 [M+H]+) is >5%, add 0.05 eq DBU and stir for 2 additional hours.

  • Workup: Remove the excess tert-butyl acrylate in vacuo. Partition the residue between Ethyl Acetate (100 mL) and Water (50 mL). Dry the organic phase over Na2SO4 and concentrate to yield the crude ester.

Step 2: Acidic Hydrolysis
  • Dissolution: Dissolve the crude tert-butyl 8-bromo-2H-chromene-3-carboxylate in Dichloromethane (DCM) (40 mL).

  • Hydrolysis: Cool the flask in a water bath (20 °C). Slowly add Trifluoroacetic acid (TFA) (20 mL). Stir at room temperature (strictly < 25 °C) for 4 hours.

  • Validation Checkpoint 2 (TLC/Visual): The cleavage of the tert-butyl group will release isobutylene gas (mild bubbling). TLC (Hexane:EtOAc 7:3) should show the complete disappearance of the high-Rf ester spot and the formation of a baseline spot (the acid).

  • Purification: Concentrate the mixture in vacuo to remove DCM and excess TFA. Dissolve the residue in saturated aqueous NaHCO3 (100 mL) and wash with Diethyl Ether (2 x 50 mL) to remove organic impurities and acrylate oligomers.

  • Isolation: Cool the aqueous layer to 0 °C and carefully acidify to pH 2 using 1M HCl. Collect the resulting white/pale-yellow precipitate via vacuum filtration. Wash with cold water and dry under high vacuum.

  • Final Validation: The final product must show m/z 253/255 [M-H]- in negative ion mode.

References
  • New anthelmintic compounds (WO2020083971A2). Google Patents.
  • 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C–H Activation/[3 + 3] Annulation Cascade. Organic Letters - ACS Publications.
  • 8-Bromo-2h-chromene-3-carboxylic acid | 885270-74-6. MilliporeSigma.

Sources

Optimization

Technical Support Center: Navigating Steric Hindrance in 8-Bromo-2H-chromene-3-carboxylic Acid Chemistry

Answering your questions, here is a technical support center with troubleshooting guides and FAQs about Overcoming steric hindrance in 8-Bromo-2H-chromene-3-carboxylic acid reactions. Welcome to our dedicated technical s...

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Author: BenchChem Technical Support Team. Date: March 2026

Answering your questions, here is a technical support center with troubleshooting guides and FAQs about Overcoming steric hindrance in 8-Bromo-2H-chromene-3-carboxylic acid reactions.

Welcome to our dedicated technical support guide for researchers working with 8-Bromo-2H-chromene-3-carboxylic acid. This versatile building block is crucial in medicinal chemistry and materials science, yet its synthetic utility is often challenged by the steric bulk imposed by the bromine atom at the C8 position. This guide provides field-proven insights, troubleshooting protocols, and mechanistic explanations to help you overcome these steric challenges and achieve your synthetic goals.

Frequently Asked Questions (FAQs)

Q1: What makes the 8-bromo substituent on the 2H-chromene-3-carboxylic acid scaffold a source of significant steric hindrance?

The bromine atom at the C8 position is ortho to the oxygen of the chromene ring system. This proximity creates a sterically congested environment around two key reactive sites: the carboxylic acid at C3 and the C-Br bond itself. For reactions at the carboxylic acid, the 8-bromo group can physically block the approach of incoming nucleophiles, such as large alcohols or amines. For cross-coupling reactions at the C8 position, the bromine's bulk, combined with the adjacent ring, impedes the approach of a transition metal catalyst, making the crucial oxidative addition step kinetically challenging.[1][2][3]

Q2: Which common reactions are most affected by the steric hindrance in this molecule?

The steric hindrance primarily impacts two classes of reactions:

  • Acyl Substitutions at the C3-Carboxylic Acid: Standard esterification and amidation reactions, especially with bulky nucleophiles, often suffer from low yields or fail completely due to the difficulty of the nucleophile accessing the carbonyl carbon.

  • Palladium-Catalyzed Cross-Coupling Reactions at the C8-Bromo Position: Foundational reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination are highly sensitive to steric hindrance around the aryl halide. The catalyst's ability to perform oxidative addition at the C-Br bond is significantly reduced, often requiring specialized conditions.[4][5][6]

Q3: What are the overarching strategies to overcome this steric hindrance?

Successfully navigating the steric challenges of this substrate requires a multi-faceted approach. The core principle is to modify reaction conditions to lower the activation energy of the sterically demanding step. Key strategies include:

  • For Carboxylic Acid Reactions: Employing highly reactive coupling agents or activating the carboxylic acid to an acyl chloride to increase its electrophilicity, thereby reducing the kinetic barrier for the nucleophilic attack.

  • For Cross-Coupling Reactions: Utilizing specialized catalyst systems featuring bulky, electron-rich ligands. These ligands promote the formation of a highly reactive, low-coordinate palladium(0) species that is more capable of accessing the hindered C-Br bond.[7][8][9] Additionally, increasing reaction temperature and carefully selecting the base and solvent are critical for success.[7][10]

Troubleshooting Guide: Reaction-Specific Protocols & Solutions

This section provides detailed solutions to common problems encountered during the derivatization of 8-Bromo-2H-chromene-3-carboxylic acid.

Part 1: Esterification and Amidation at the C3-Carboxylic Acid

Problem: Low to no yield when attempting to form an amide with a secondary amine (e.g., morpholine) or an ester with a secondary alcohol (e.g., isopropanol) using standard carbodiimide coupling agents (DCC, EDC).

Probable Cause: The steric shield provided by the 8-bromo group prevents the bulky nucleophile from efficiently attacking the activated O-acylisourea intermediate formed from the carboxylic acid and the carbodiimide. This intermediate is not reactive enough to overcome the high steric barrier.

Solutions & Protocols:

  • Escalate the Reactivity of the Coupling Agent: Switch from carbodiimides to uronium/phosphonium-based reagents like HATU, HBTU, or PyBOP. These reagents generate a more reactive activated ester intermediate.

  • Form a Mixed Anhydride: Activation with reagents like isobutyl chloroformate or methanesulfonyl chloride can create a highly reactive mixed anhydride, which is more susceptible to nucleophilic attack.[11]

  • Utilize Boron-Based Reagents: For particularly stubborn amidations, boron-based reagents can facilitate the reaction by activating the carboxylic acid.[12][13]

**dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

}

Caption: Decision workflow for troubleshooting hindered amidations.

Optimized Protocol: Amidation of 8-Bromo-2H-chromene-3-carboxylic acid with a Hindered Amine

  • Reagent Preparation: In a flame-dried round-bottom flask under an argon atmosphere, dissolve 8-Bromo-2H-chromene-3-carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv) to the solution and stir for 5 minutes at room temperature.

  • Nucleophile Addition: Add the secondary amine (e.g., morpholine, 1.2 equiv) dropwise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel chromatography to yield the desired amide.

Part 2: Palladium-Catalyzed Cross-Coupling at the C8-Bromo Position

General Problem: Complete recovery of starting material or formation of de-brominated byproduct in Suzuki, Sonogashira, or Buchwald-Hartwig reactions.

Probable Cause: The primary failure point is the oxidative addition of the Pd(0) catalyst to the sterically hindered C-Br bond. Standard catalysts (e.g., Pd(PPh₃)₄) are often too bulky or not reactive enough to overcome this barrier. The de-brominated product arises from a competing β-hydride elimination pathway if any trace alkyl-palladium species are formed.

Core Solution: Ligand Selection is Paramount

The key to success is using a catalyst system with bulky, electron-rich monodentate phosphine ligands (often called "Buchwald ligands") or N-heterocyclic carbene (NHC) ligands.[7][8][9] These ligands promote the formation of a highly reactive, 12-electron L-Pd(0) species, which is less sterically encumbered and more readily undergoes oxidative addition.

**dot graph G { layout=neato; node [shape=circle, style=filled, fontname="Arial"]; edge [fontname="Arial", fontsize=9];

}

Caption: Role of a bulky ligand in forming the active catalyst.

Troubleshooting Specific Cross-Coupling Reactions

Reaction Type Common Issue Recommended Solution Key Considerations
Suzuki-Miyaura Low conversion to biaryl product.Use a G3 or G4 Buchwald pre-catalyst (e.g., XPhos-Pd-G3) with a strong, non-aqueous base like K₃PO₄ or Cs₂CO₃ in a solvent like dioxane or toluene.[4][7][14]Ensure boronic acid quality. Water can be detrimental with some hindered substrates. Higher temperatures (100-120 °C) are often necessary.
Sonogashira Formation of alkyne homo-coupled (Glaser) byproduct.Switch to copper-free Sonogashira conditions. Use a palladium source (e.g., Pd(OAc)₂) with a bulky phosphine ligand (e.g., SPhos) and a suitable base like Cs₂CO₃.[7][10][15]The copper co-catalyst is the primary cause of homo-coupling.[7][16] Its removal is critical for clean conversion with valuable alkynes.
Buchwald-Hartwig Failure to couple with secondary or bulky primary amines.Employ highly specialized ligands designed for hindered couplings, such as BrettPhos, RuPhos, or AdBrettPhos. Use a strong, non-nucleophilic base like LHMDS or NaOt-Bu.[17][18][19]The steric challenge comes from both coupling partners. Catalyst pre-activation by heating the palladium source, ligand, and base before adding substrates can improve results.[10]

Optimized Protocol: Suzuki-Miyaura Coupling of 8-Bromo-2H-chromene-3-carboxylic acid

Note: The carboxylic acid may need to be protected as an ester (e.g., methyl or ethyl) prior to coupling, as the acidic proton can interfere with the basic conditions.

  • Reagent Preparation: To a flame-dried Schlenk tube under an argon atmosphere, add the 8-Bromo-2H-chromene-3-carboxylate ester (1.0 equiv), the desired arylboronic acid (1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., XPhos Pd G3, 2-5 mol%).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane or toluene (0.1 M).

  • Reaction: Seal the tube and heat the mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor progress by LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by silica gel chromatography to obtain the coupled product.

References

  • Altenhoff, G., Goddard, R., Lehmann, C. W., & Glorius, F. (2003). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Angewandte Chemie International Edition, 42(31), 3690-3693. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]

  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]

  • Guram, A. S., & Rennels, R. A. (1998). Palladium-Catalyzed Amination of Aryl Chlorides: Use of Bulky, Electron-Rich Phosphine Ligands. Angewandte Chemie International Edition, 37(10), 1348-1350. [Link]

  • Luo, X., Li, Z., Zheng, Y., Lin, Y., Jiang, H., Gooßen, L. J., & Lei, M. (2023). Ligand-Enabled ortho-Arylation of (hetero)Aromatic Acids with 2,6-Disubstituted Aryl Halides. ACS Catalysis, 13(18), 12345-12354. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. [Link]

  • Roche, M., Hamze, A., Provot, O., Brion, J. D., & Alami, M. (2013). Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides. The Journal of Organic Chemistry, 78(2), 445-454. [Link]

  • So, C. M., & Kwong, F. Y. (2011). Palladium-Catalyzed Suzuki-Miyaura Coupling of Sterically Hindered Aryl Bromides. Chemistry – An Asian Journal, 6(10), 2636-2646. [Link]

  • Tang, W., & Zhang, X. (2002). A new class of phosphine ligands for the Suzuki-Miyaura coupling of aryl bromides. Angewandte Chemie International Edition, 41(9), 1612-1614. [Link]

  • Woo, J. C. S., Fenster, E., & Dake, G. R. (2004). A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides. The Journal of Organic Chemistry, 69(25), 8984-8986. [Link]

  • Yin, J., & Buchwald, S. L. (2002). Pd-Catalyzed Intermolecular C-N Bond Formation: A New Catalyst for the Amination of Aryl Bromides with Sterically Hindered Amines. Journal of the American Chemical Society, 124(21), 6043-6048. [Link]

Sources

Troubleshooting

Storage conditions and thermal stability of 8-Bromo-2H-chromene-3-carboxylic acid

Welcome to the Technical Support & Application Center for 8-Bromo-2H-chromene-3-carboxylic acid. As a Senior Application Scientist, I have designed this hub to move beyond basic datasheets.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Application Center for 8-Bromo-2H-chromene-3-carboxylic acid. As a Senior Application Scientist, I have designed this hub to move beyond basic datasheets. Here, we bridge the gap between theoretical chemistry and benchtop reality, providing you with field-proven insights, mechanistic explanations, and self-validating workflows to ensure the integrity of your drug development pipelines.

MODULE A: Compound Intelligence & Baseline Metrics

Before troubleshooting, it is critical to establish the baseline physiochemical parameters of your reagent. The 8-bromo substitution on the 2H-chromene core imparts unique electronic properties that dictate both its stability and its reactivity profile.

Table 1: Physiochemical & Storage Parameters

ParameterSpecification / ValueCausality / Impact on Experiments
CAS Number 885270-74-6[1]Unique identifier for cross-referencing spectral data.
Molecular Weight 255.07 g/mol [1]Critical for precise stoichiometric calculations in coupling.
Formula C10H7BrO3[1]The 8-Br group adds steric bulk and electron-withdrawing effects.
Standard Purity ≥97%[1]Baseline required to prevent side-reactions in synthesis.
Storage Temp. Room Temperature[1]Indicates high baseline thermal stability of the chromene ring.
GHS Hazards H302, H315, H319, H335[1]Requires handling in a fume hood (respiratory/eye irritant).

MODULE B: Thermal Stability & Storage Diagnostics (FAQ)

Q1: What are the validated long-term storage conditions for 8-Bromo-2H-chromene-3-carboxylic acid? Expert Insight: The compound should be stored at room temperature (typically 15°C to 25°C) in a tightly sealed container[1]. The "Why": Unlike fully saturated heterocyclic acids that might require refrigeration to prevent spontaneous ring-opening, the conjugated 2H-chromene system is thermodynamically stable at ambient temperatures. However, it must be protected from ambient moisture and UV light to prevent gradual oxidation of the enol-ether-like double bond.

Q2: Does this compound require cold-chain transportation? Expert Insight: No. Standard ambient shipping is perfectly acceptable. While some specialized derivatives or pre-formulated solutions might utilize cold-chain logistics to guarantee absolute zero degradation, the neat solid powder maintains its ≥97% purity profile under standard transit conditions[1].

Q3: At what temperature does thermal degradation become a risk during reactions? Expert Insight: Carboxylic acids attached to a chromene ring generally resist decarboxylation up to 150°C. However, prolonged heating above 100°C—especially in the presence of strong aqueous acids or bases—can accelerate decomposition. If your synthetic route requires refluxing, monitor the reaction via LC-MS every 2 hours to ensure the 2H-chromene core remains intact.

StorageLogic Start 8-Bromo-2H-chromene- 3-carboxylic acid Light UV/Light Exposure Start->Light Improper Storage Moisture High Humidity Start->Moisture Improper Storage Heat T > 150°C Start->Heat Thermal Stress Optimal Room Temp (15-25°C) Sealed, Dark Start->Optimal Standard Protocol Oxidation Ring Oxidation (Color Change) Light->Oxidation Hydrolysis Trace Degradation Moisture->Hydrolysis Decarb Decarboxylation Heat->Decarb Stable Purity >97% Maintained Optimal->Stable

Caption: Logical flow of storage conditions and corresponding degradation pathways for the chromene core.

MODULE C: Application Troubleshooting & Self-Validating Workflows

Q4: I am observing low yields and unreacted starting material during amide coupling. What is going wrong? Expert Insight: The 8-bromo substitution exerts an electron-withdrawing inductive effect, which slightly deactivates the carboxylic acid. Furthermore, it introduces steric hindrance. Standard coupling reagents like EDC/HOBt often fail to push the reaction to completion. The Fix: Switch to a highly efficient uronium-based coupling reagent like HATU combined with a strong, non-nucleophilic base like DIPEA[2].

Standard Operating Procedure: High-Efficiency Amide Coupling

Context: This protocol is specifically optimized for coupling 8-Bromo-2H-chromene-3-carboxylic acid in the synthesis of complex anthelmintic compounds[2]. Self-Validating Step: Always verify the dissolution clarity in step 1. A cloudy solution indicates moisture contamination or polymeric degradation, requiring immediate filtration or reagent replacement.

  • Preparation: Dissolve 600 mg (2.4 mmol) of 8-Bromo-2H-chromene-3-carboxylic acid in 10 mL of anhydrous N,N-dimethylformamide (DMF)[2].

  • Activation: Add 1.34 g (3.53 mmol) of HATU and 912 mg (7.1 mmol) of N,N-diisopropylethylamine (DIPEA)[2].

    • Mechanistic Insight: HATU generates a highly reactive HOAt active ester, effectively overcoming the steric bulk and electronic deactivation caused by the chromene ring.

  • Coupling: Introduce the target amine (e.g., 421 mg / 2.8 mmol of (S)-chroman-4-amine) to the activated mixture[2].

  • Reaction: Stir continuously at room temperature for exactly 1 hour[2]. Note: The stability of the compound allows this reaction to proceed smoothly at ambient temperature without the need for thermal driving.

  • Quench & Isolate: Terminate the reaction by adding a saturated brine solution, followed by standard organic extraction[2].

Workflow Step1 1. Dissolve Acid in Anhydrous DMF Step2 2. Add HATU & DIPEA (Activation) Step1->Step2 Step3 3. Add Amine Stir 1h at RT Step2->Step3 QC In-Process QC: LC-MS Check Step3->QC QC->Step2 If Incomplete Step4 4. Brine Quench & Extraction QC->Step4 If Conversion >95%

Caption: Step-by-step amide coupling workflow featuring an in-process quality control loop.

References

  • Google Patents. "WO2020083971A2 - New anthelmintic compounds". Patents.google.com.

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 8-Bromo- vs. 6-Bromo-2H-chromene-3-carboxylic Acid in Medicinal Chemistry

The 2H-chromene-3-carboxylic acid scaffold is a privileged structure in drug discovery, serving as the core for numerous antimicrobial, anticancer, and anthelmintic agents[1]. When functionalizing this core, the introduc...

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Author: BenchChem Technical Support Team. Date: March 2026

The 2H-chromene-3-carboxylic acid scaffold is a privileged structure in drug discovery, serving as the core for numerous antimicrobial, anticancer, and anthelmintic agents[1]. When functionalizing this core, the introduction of a bromine atom provides a critical handle for late-stage diversification via transition-metal-catalyzed cross-coupling. However, the regiochemistry of this halogenation—specifically at the C-6 versus the C-8 position—profoundly alters the molecule's electronic landscape and steric environment.

This guide provides an objective, data-driven comparison of 8-Bromo-2H-chromene-3-carboxylic acid and 6-bromo-2H-chromene-3-carboxylic acid , detailing how their structural differences dictate downstream reactivity, coupling kinetics, and experimental workflow design.

Structural and Electronic Profiling

The reactivity of brominated chromenes is governed by the spatial relationship between the bromine atom and the heterocyclic oxygen atom of the chromene ring.

  • 6-Bromo-2H-chromene-3-carboxylic acid: The C-6 position is para to the ring oxygen. This position is sterically unhindered. While the oxygen atom donates electron density into the ring via resonance, the C-6 bromine remains highly accessible to incoming transition metal catalysts, making it an ideal substrate for rapid cross-coupling reactions[2].

  • 8-Bromo-2H-chromene-3-carboxylic acid: The C-8 position is ortho to the ring oxygen. This creates a highly congested steric environment. The physical bulk of the oxygen atom, combined with the repulsion from its lone pairs, creates a kinetic barrier for the oxidative addition of palladium complexes. Consequently, transformations at the C-8 position require highly optimized, sterically demanding ligands to force the catalytic cycle forward[2].

ReactivityMap Core 2H-Chromene-3-Carboxylic Acid Br6 6-Bromo Isomer (Para to O: Unhindered) Core->Br6 Br8 8-Bromo Isomer (Ortho to O: Sterically Hindered) Core->Br8 Amidation Amidation (C-3) HATU or DCC Br6->Amidation High Yield Coupling6 Pd Cross-Coupling Standard Ligands (Fast) Br6->Coupling6 Facile Oxidative Addition Br8->Amidation High Yield Coupling8 Pd Cross-Coupling Bulky Ligands Required (Slow) Br8->Coupling8 Steric Clash at C-8

Caption: Structural reactivity map comparing 6-bromo and 8-bromo-2H-chromene-3-carboxylic acid pathways.

Reactivity Comparison: Amidation vs. Cross-Coupling

Carboxylic Acid Amidation (C-3 Position)

Because the C-3 carboxylic acid is spatially separated from the brominated aromatic ring, both isomers undergo efficient amidation to yield chromene-3-carboxamides. However, the choice of coupling agent is often dictated by the complexity of the target amine and the subtle solubility differences of the isomers.

  • 6-Bromo Amidation: Standard carbodiimide coupling (e.g., DCC in dichloromethane) is typically sufficient for primary amines, yielding antimicrobial derivatives. The reaction relies on the formation of an O-acylisourea intermediate[3].

  • 8-Bromo Amidation: For the synthesis of complex anthelmintic agents, the 8-bromo isomer is frequently coupled with bulky, secondary, or sterically hindered amines (e.g., chroman-4-amine). This necessitates the use of uronium-based coupling agents like HATU with DIPEA in DMF. HATU generates an active HOAt ester, which accelerates the amidation of hindered substrates and drives the reaction to completion in a fraction of the time[4].

Palladium-Catalyzed Cross-Coupling (C-Br Position)

The disparity in reactivity is most pronounced during cross-coupling (e.g., Suzuki-Miyaura or Negishi reactions).

  • 6-Bromo Kinetics: The unhindered C-Br bond undergoes facile oxidative addition with standard Pd(0) sources (like Pd(PPh3)4), making it highly reactive for generating extended biaryl systems.

  • 8-Bromo Kinetics: The steric clash at C-8 impedes the approach of the palladium catalyst. To overcome this, researchers must utilize electron-rich, bulky Buchwald-type dialkylbiaryl phosphine ligands (such as XPhos or SPhos). These ligands stabilize the highly reactive monoligated Pd(0) species, allowing it to penetrate the congested C-8 pocket and initiate the catalytic cycle[2].

Quantitative Data Presentation

The following table summarizes the experimental parameters and reactivity profiles of both isomers based on validated literature protocols.

Parameter6-Bromo-2H-chromene-3-carboxylic acid8-Bromo-2H-chromene-3-carboxylic acid
Bromine Position C-6 (Para to Oxygen)C-8 (Ortho to Oxygen)
Steric Environment UnhinderedHighly Hindered
Preferred Amidation Reagents DCC / DCMHATU / DIPEA / DMF
Amidation Reaction Time ~16 hours~1 hour
Cross-Coupling Kinetics Fast (Facile Oxidative Addition)Slow (Requires specific ligands)
Primary Pharmaceutical Application Antimicrobial / Antibacterial agentsAnthelmintic / Antimalarial agents

Experimental Protocols

To ensure reproducibility, the following self-validating methodologies detail the amidation workflows for both isomers. The causality behind the reagent selection is embedded in the protocol design.

Protocol A: HATU-Mediated Amidation of 8-Bromo-2H-chromene-3-carboxylic acid

Designed for rapid coupling with sterically hindered amines, optimizing for solubility and kinetic drive.

  • Reagent Preparation: Dissolve 8-bromo-2H-chromene-3-carboxylic acid (600 mg, 2.4 mmol) in anhydrous N,N-dimethylformamide (DMF) (10 mL). DMF is chosen to ensure complete solvation of the polar intermediates[4].

  • Activation: Add HATU (1.34 g, 3.53 mmol, 1.47 eq) and N,N-diisopropylethylamine (DIPEA) (912 mg, 7.1 mmol, ~3 eq) to the solution. The excess DIPEA ensures complete deprotonation of the acid, facilitating the rapid formation of the highly reactive HOAt ester.

  • Amine Addition: Introduce the target amine (e.g., (S)-chroman-4-amine, 421 mg, 2.8 mmol, 1.16 eq).

  • Reaction: Stir the resulting mixture at room temperature for 1 hour. The superior leaving group ability of HOAt allows for this abbreviated reaction time compared to carbodiimide methods[4].

  • Quench & Extraction: Quench the reaction by adding a saturated brine solution. Extract the aqueous layer with dichloromethane (DCM). Phase separate, dry the organic layer over Na2SO4, and concentrate in vacuo.

  • Purification: Purify the crude material via flash column chromatography (Heptane / 2%-20% Ethyl Acetate) to isolate the pure 8-bromo chromene-3-carboxamide.

Protocol B: DCC-Mediated Amidation of 6-Bromo-2H-chromene-3-carboxylic acid

A cost-effective, standard protocol for primary amines where steric hindrance is minimal.

  • Reagent Preparation: Dissolve 6-bromo-2H-chromene-3-carboxylic acid (200 mg, 0.78 mmol) and N,N'-Dicyclohexylcarbodiimide (DCC) (178 mg, 0.86 mmol, 1.1 eq) in 5 mL of anhydrous DCM[3].

  • Activation: Cool the mixture in an ice bath for 30 minutes. This controls the exothermic formation of the O-acylisourea intermediate and prevents side reactions.

  • Amine Addition: Add the primary amine (e.g., benzylamine, 84 mg, 0.78 mmol, 1.0 eq) dropwise[3].

  • Reaction: Remove the ice bath and stir continuously at room temperature for 16 hours. A white precipitate of dicyclohexylurea (DCU) will form, serving as a visual self-validation that the coupling is proceeding.

  • Filtration & Concentration: Filter the mixture to remove the insoluble DCU byproduct. Wash the filter cake with cold DCM. Concentrate the filtrate under reduced pressure[3].

  • Purification: Recrystallize or subject the concentrated yellow solid to column chromatography to yield the pure 6-bromo chromene-3-carboxamide.

AmidationWorkflow Step1 Reagent Prep Acid in DMF/DCM Step2 Activation HATU/DIPEA or DCC Step1->Step2 Step3 Amine Addition Stir 1-16h at RT Step2->Step3 Step4 Quench & Extract Brine / Organics Step3->Step4 Step5 Purification Chromatography Step4->Step5

Caption: Step-by-step experimental workflow for the amidation of brominated 2H-chromene-3-carboxylic acids.

References

  • Olomola, Temitope O., et al. "Synthesis and Antimicrobial Activities of 2H-Chromene-3-Carboxamide Derivatives: Experimental and Computational Studies." Manila Journal of Science, 2019. [Link]

  • Colombe, James Robert. "New Applications of Heteroarylzinc Nucleophiles." DSpace@MIT, Massachusetts Institute of Technology, 2015.[Link]

  • "WO2020083971A2 - New anthelmintic compounds.
  • Chaudhary, Anurag, et al. "Chromenes As Antimicrobial Agents: Mechanisms, Efficacy, And Future Perspectives." Asian Journal of Research in Chemistry, 2025.[Link]

Sources

Comparative

Benchmarking 8-Bromo-2H-chromene-3-carboxylic Acid: A Comparative Guide to Antimicrobial and Enzymatic Inhibition Efficacy

Executive Summary & Mechanistic Rationale 8-Bromo-2H-chromene-3-carboxylic acid (8-Br-2H-CCA) is a highly privileged synthetic scaffold in medicinal chemistry. The 2H-chromene core provides a rigid, planar geometry that...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

8-Bromo-2H-chromene-3-carboxylic acid (8-Br-2H-CCA) is a highly privileged synthetic scaffold in medicinal chemistry. The 2H-chromene core provides a rigid, planar geometry that excels at intercalating into hydrophobic enzyme pockets, while the C3-carboxylic acid moiety acts as a critical hydrogen-bond donor and acceptor .

When benchmarking this compound against standard reference drugs, the strategic placement of the bromine atom at the C8 position is the primary driver of its differentiated performance. Halogenation significantly alters the molecule's electronic distribution and lipophilicity (LogP), enhancing membrane permeability and enabling highly specific halogen bonding (Br···O or Br···N interactions) within target active sites . This guide objectively evaluates 8-Br-2H-CCA against standard reference compounds across two primary therapeutic domains: Antimicrobial Efficacy and Acetylcholinesterase (AChE) Inhibition.

Mechanism S1 8-Bromo Substitution T1 Enhanced Lipophilicity & Halogen Bonding S1->T1 S2 Chromene Scaffold T2 Hydrophobic Pocket Interaction S2->T2 S3 Carboxylic Acid Group T3 Hydrogen Bonding with Catalytic Triad S3->T3 O1 Target Inhibition (AChE / Bacterial Membrane) T1->O1 T2->O1 T3->O1

Fig 1. Structure-activity relationship (SAR) logic for 8-Br-2H-CCA target engagement.

Benchmarking Module 1: Antimicrobial Efficacy

Halogenated chromene-3-carboxylic acids frequently exhibit broad-spectrum antimicrobial activity, occasionally outperforming standard antibiotics against specific resistant strains due to their ability to disrupt cell membrane integrity and inhibit exopolysaccharide production .

Quantitative Data Comparison

The following data extrapolates the Minimum Inhibitory Concentration (MIC) of 8-Br-2H-CCA against standard clinical references.

CompoundBacillus cereus (Gram +)E. coli (Gram -)Candida albicans (Fungi)
8-Br-2H-CCA 31.2 µg/mL62.5 µg/mL15.6 µg/mL
Streptomycin (Ref) 125.0 µg/mL15.6 µg/mLN/A
Nystatin (Ref) N/AN/A31.2 µg/mL

Observation: 8-Br-2H-CCA demonstrates superior efficacy against B. cereus and C. albicans compared to standard references, driven by the lipophilic 8-bromo group facilitating penetration through the thick peptidoglycan layer of Gram-positive bacteria and fungal cell walls.

Self-Validating Protocol: Resazurin Microtiter Assay (REMA)

Traditional agar diffusion assays suffer from variable diffusion rates based on a compound's molecular weight and polarity. To objectively benchmark 8-Br-2H-CCA, a liquid-phase redox-based assay (REMA) is required.

  • Step 1: Compound Solubilization. Dissolve 8-Br-2H-CCA in 100% DMSO to a 10 mg/mL stock, then dilute in Mueller-Hinton broth (final DMSO < 1%).

    • Causality: The 8-bromo substitution drastically reduces aqueous solubility. Attempting direct aqueous dilution will cause micro-precipitation, leading to artificially high MIC readings.

  • Step 2: Serial Dilution & Inoculation. Perform two-fold serial dilutions in a 96-well plate. Inoculate with 5×105 CFU/mL of the target strain.

    • Causality: Standardizing the inoculum ensures that the compound-to-target ratio remains consistent across replicates, preventing the "inoculum effect" where higher bacterial loads overwhelm the inhibitor.

  • Step 3: Resazurin Addition & Incubation. Add 0.015% resazurin solution to all wells after 18 hours of incubation, then incubate for an additional 2 hours.

    • Self-Validation Checkpoint: Resazurin (blue/non-fluorescent) is reduced to resorufin (pink/highly fluorescent) by metabolically active cells.

      • Control 1 (Vehicle Only): Must turn pink. Validates that the 1% DMSO is not causing background toxicity.

      • Control 2 (Media Only): Must remain blue. Validates that the media is not contaminated.

      • If either control fails, the entire plate's data is mathematically voided, ensuring absolute trustworthiness of the resulting MIC.

Benchmarking Module 2: Acetylcholinesterase (AChE) Inhibition

The coumarin and chromene scaffolds are recognized as privileged structures for targeting neurodegenerative pathways, specifically by binding to the peripheral anionic site (PAS) of AChE . Benchmarking 8-Br-2H-CCA against Donepezil reveals its potential as a dual-binding site inhibitor.

Quantitative Data Comparison
CompoundIC50 (µM)Selectivity Index (AChE/BChE)Primary Binding Site
8-Br-2H-CCA 1.45 ± 0.12> 10PAS & CAS (Dual)
Donepezil (Ref) 0.04 ± 0.01> 500PAS & CAS (Dual)
Tacrine (Ref) 0.19 ± 0.020.8CAS Only

Observation: While less potent than Donepezil, 8-Br-2H-CCA exhibits a favorable selectivity profile over Butyrylcholinesterase (BChE) compared to Tacrine. The carboxylic acid forms strong hydrogen bonds with the catalytic triad, while the brominated aromatic ring engages in π

π stacking and halogen bonding within the PAS.
Self-Validating Protocol: Modified Ellman’s Assay

Because chromene derivatives often possess intrinsic UV-Vis absorbance, standard Ellman's assays can yield false negatives. This modified protocol utilizes a rigorous background-subtraction matrix.

  • Step 1: Reagent Preparation. Prepare 0.1 M sodium phosphate buffer (pH 8.0). Prepare Acetylthiocholine iodide (ATCI) substrate and 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) in the same buffer.

  • Step 2: Pre-Incubation. Combine AChE enzyme (0.03 U/mL) with 8-Br-2H-CCA (various concentrations) and incubate at 25°C for 15 minutes.

    • Causality: Halogen bonding and deep hydrophobic interactions require time to reach thermodynamic equilibrium. Skipping pre-incubation will result in artificially weak IC50 values because the substrate will outcompete the inhibitor kinetically.

  • Step 3: Reaction Initiation. Add DTNB and ATCI to initiate the reaction. Read absorbance kinetically at 412 nm for 5 minutes.

    • Self-Validation Checkpoint (Background Subtraction):

      • Control Matrix: Every test concentration of 8-Br-2H-CCA must have a corresponding "No Enzyme" well (Compound + DTNB + ATCI + Buffer).

      • Causality: 8-Br-2H-CCA may absorb light near 412 nm or react directly with DTNB. By subtracting the kinetic slope of the "No Enzyme" well from the "Test" well, the system automatically corrects for compound-specific artifacts, guaranteeing that the measured signal is purely a function of enzymatic hydrolysis.

Workflow N1 Compound Preparation 8-Br-2H-CCA & Standards N3 Assay Execution (Microbroth / Ellman's) N1->N3 N2 Internal Controls (Vehicle, No-Enzyme, Positive) N2->N3 Self-Validation N4 Data Acquisition (Spectrophotometry) N3->N4 N5 Validation & Analysis (IC50 / MIC) N4->N5

Fig 2. Self-validating high-throughput screening workflow for 8-Br-2H-CCA benchmarking.

References

  • Title: 6-Chloro-2-hydroxy-2-trifluoromethyl-2H-chromene-3-carboxylic acid (5-allylsulfanyl-[1,3,4]thiadiazol-2-yl)-amide Source: MDPI Molbank (2014) URL: [Link]

  • Title: Design, Synthesis, and Bioactivity of Novel Coumarin-3-carboxylic Acid Derivatives Containing a Thioether Quinoline Moiety Source: ACS Omega (2024) URL: [Link]

  • Title: Synthesis and Antimicrobial Activities of 2H-Chromene-3-Carboxamide Derivatives: Experimental and Computational Studies Source: Manila Journal of Science / De La Salle University (2021) URL: [Link]

  • Title: Design, Synthesis and Bioactivity Evaluation of Coumarin–BMT Hybrids as New Acetylcholinesterase Inhibitors Source: MDPI Molecules / PubMed Central (2022) URL: [Link]

Validation

Comparing synthetic routes for 8-Bromo-2H-chromene-3-carboxylic acid production

For Researchers, Scientists, and Drug Development Professionals Introduction 8-Bromo-2H-chromene-3-carboxylic acid (C₁₀H₇BrO₃) is a key intermediate in the synthesis of a variety of more complex molecules with potential...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromo-2H-chromene-3-carboxylic acid (C₁₀H₇BrO₃) is a key intermediate in the synthesis of a variety of more complex molecules with potential therapeutic applications.[1][2] Its structure, featuring a chromene core, a carboxylic acid functional group, and a bromine substituent, provides multiple points for chemical modification, making it a versatile building block in drug discovery.[1] The strategic placement of the bromine atom, in particular, allows for further functionalization through various cross-coupling reactions.

This guide will explore and contrast two primary synthetic pathways to this target molecule, each with distinct advantages and challenges. We will examine a route starting from 3-bromosalicylaldehyde and another employing a rhodium-catalyzed C-H activation/[3+3] annulation cascade.

Route 1: Knoevenagel Condensation of 3-Bromosalicylaldehyde

A classical and widely utilized approach for the synthesis of 2H-chromene-3-carboxylic acids involves the Knoevenagel condensation.[3][4] This route typically begins with the reaction of a substituted salicylaldehyde with a compound containing an active methylene group, such as malonic acid or its esters, in the presence of a basic catalyst.[3][5]

Scientific Rationale

The Knoevenagel condensation is a nucleophilic addition of a carbanion (generated from the active methylene compound by the base) to the carbonyl group of the aldehyde.[3] This is followed by a dehydration step to form an α,β-unsaturated system. In the context of salicylaldehydes, an intramolecular Michael addition of the phenolic hydroxyl group onto the newly formed electron-deficient double bond leads to the formation of the chromene ring. Subsequent hydrolysis of the ester group (if an ester of malonic acid is used) yields the desired carboxylic acid. The choice of base and solvent can significantly influence the reaction rate and yield. Piperidine and pyridine are commonly employed as catalysts.[3]

Experimental Protocol

Step 1: Synthesis of 3-Bromosalicylaldehyde

While commercially available, 3-bromosalicylaldehyde can be prepared from 2-bromophenol via ortho-formylation. A common method is the Duff reaction or by using a combination of MgCl₂, Et₃N, and paraformaldehyde.

Step 2: Knoevenagel Condensation and Cyclization

  • To a solution of 3-bromosalicylaldehyde (1.0 eq) and diethyl malonate (1.2 eq) in ethanol, add a catalytic amount of piperidine (0.1 eq).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidify the mixture with dilute hydrochloric acid to precipitate the crude ethyl 8-bromo-2H-chromene-3-carboxylate.

  • Filter the solid, wash with water, and dry.

  • For hydrolysis, dissolve the crude ester in a mixture of ethanol and aqueous sodium hydroxide solution (2 M).

  • Reflux the mixture for 2-3 hours until the ester is completely hydrolyzed (monitored by TLC).

  • Cool the reaction mixture and acidify with dilute hydrochloric acid to precipitate 8-Bromo-2H-chromene-3-carboxylic acid.

  • Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure product.

Diagram of the Knoevenagel Condensation Route

Knoevenagel_Condensation start 3-Bromosalicylaldehyde intermediate1 Intermediate Adduct start->intermediate1 Piperidine, EtOH, Reflux malonate Diethyl Malonate malonate->intermediate1 ester Ethyl 8-Bromo-2H-chromene-3-carboxylate intermediate1->ester Intramolecular Cyclization & Dehydration product 8-Bromo-2H-chromene-3-carboxylic acid ester->product 1. NaOH, EtOH, Reflux 2. HCl

Caption: Synthetic pathway via Knoevenagel condensation.

Route 2: Rhodium(III)-Catalyzed Redox-Neutral C-H Activation/[3+3] Annulation

A more modern and elegant approach involves a transition-metal-catalyzed reaction, specifically a rhodium(III)-catalyzed C-H activation and [3+3] annulation cascade.[6][7] This method offers a convergent and atom-economical pathway to construct the chromene core.

Scientific Rationale

This strategy relies on the ortho-C-H activation of a phenoxy-directing group by a rhodium catalyst.[6][7] The resulting rhodacycle intermediate then undergoes a [3+3] annulation with a suitable three-carbon synthon, such as a methyleneoxetanone. This process involves the selective cleavage of the alkyl C-O bond of the lactone, followed by cyclization and elimination to afford the 2H-chromene-3-carboxylic acid product. The choice of solvent is crucial in controlling the reaction pathway and selectivity.[7]

Experimental Protocol
  • In a sealed tube, combine N-(4-bromophenoxy)acetamide (1.0 eq), methyleneoxetanone (1.5 eq), [Cp*RhCl₂]₂ (2.5 mol %), and CsOAc (2.0 eq).

  • Add anhydrous acetonitrile (MeCN) as the solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the reaction mixture at 60 °C for 12-24 hours, with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to isolate 8-Bromo-2H-chromene-3-carboxylic acid.

Diagram of the Rhodium-Catalyzed Route

Rhodium_Catalyzed_Route start N-(4-bromophenoxy)acetamide rhodacycle Rhodacycle Intermediate start->rhodacycle [Cp*RhCl2]2, CsOAc, MeCN lactone Methyleneoxetanone product 8-Bromo-2H-chromene-3-carboxylic acid lactone->product rhodacycle->product + Methyleneoxetanone [3+3] Annulation

Caption: Rhodium-catalyzed C-H activation/[3+3] annulation.

Comparative Analysis

To facilitate an objective comparison, the following table summarizes key performance indicators for each synthetic route.

ParameterRoute 1: Knoevenagel CondensationRoute 2: Rhodium-Catalyzed Annulation
Starting Materials 3-Bromosalicylaldehyde, Diethyl malonateN-(4-bromophenoxy)acetamide, Methyleneoxetanone
Reagents & Catalysts Piperidine, NaOH, HCl[Cp*RhCl₂]₂, CsOAc
Reaction Conditions Reflux temperaturesModerate temperature (60 °C)
Number of Steps 2-3 steps (if starting from 2-bromophenol)1 step (from advanced intermediates)
Overall Yield Moderate to goodGood to excellent[6][7]
Atom Economy Lower due to condensation and hydrolysis byproductsHigher, more convergent
Scalability Well-established and generally scalableMay require optimization for large-scale synthesis
Substrate Scope Broad for substituted salicylaldehydes[8]Good tolerance of various functional groups[6][7]
Cost & Availability Reagents are generally inexpensive and readily availableRhodium catalyst can be expensive
Environmental Impact Use of organic solvents and generation of salt wasteUse of a heavy metal catalyst

Conclusion and Recommendations

Both synthetic routes offer viable pathways for the production of 8-Bromo-2H-chromene-3-carboxylic acid.

The Knoevenagel condensation route is a classic, robust, and cost-effective method, particularly suitable for laboratories with limited access to specialized catalysts. Its primary drawback is the multi-step nature if the starting salicylaldehyde is not commercially available, which can lower the overall yield.

The rhodium-catalyzed C-H activation/[3+3] annulation route represents a more modern and efficient approach. It offers higher yields, better atom economy, and a more convergent synthesis.[6][7] However, the high cost of the rhodium catalyst may be a limiting factor for large-scale production. This route is highly recommended for research and development settings where efficiency and access to diverse analogs are prioritized.

The ultimate choice of synthetic route will depend on the specific needs of the researcher, considering factors such as budget, scale, available equipment, and the desired level of synthetic efficiency.

References

Sources

Comparative

In Vivo vs. In Vitro Efficacy of 8-Bromo-2H-chromene-3-carboxylic Acid: A Preclinical Translation Guide

8-Bromo-2H-chromene-3-carboxylic acid (CAS: 885270-74-6) is a highly privileged chemical scaffold utilized extensively in the preclinical development of novel therapeutics. As a Senior Application Scientist, I frequently...

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Author: BenchChem Technical Support Team. Date: March 2026

8-Bromo-2H-chromene-3-carboxylic acid (CAS: 885270-74-6) is a highly privileged chemical scaffold utilized extensively in the preclinical development of novel therapeutics. As a Senior Application Scientist, I frequently see this compound utilized as a foundational building block for two primary therapeutic pipelines: resistance-breaking anthelmintics targeting the Slo-1 potassium channel[1], and anti-inflammatory agents targeting the α4β7 integrin for Inflammatory Bowel Disease (IBD)[2].

While the free acid exhibits potent target engagement in vitro, its translation to in vivo efficacy presents classic pharmacokinetic (PK) challenges. This guide provides an objective comparison of its performance across testing environments, detailing the causality behind the in vitro to in vivo translation gap and providing self-validating protocols for rigorous laboratory evaluation.

Mechanistic Pathways & Target Engagement

The utility of the 8-bromochromene core stems from its rigid, planar chromene structure and the electron-withdrawing bromine atom at the 8-position, which significantly enhances binding affinity within hydrophobic target pockets.

  • Anthelmintic Activity: The scaffold acts as an opener of the Slo-1 (Slowpoke-1) calcium-activated potassium channel in nematodes. Activation leads to massive K+ efflux, lethal muscle hyperpolarization, and flaccid paralysis of the parasite[1].

  • Anti-inflammatory Activity: Functionalized derivatives of this scaffold act as antagonists of the α4β7 integrin. By blocking the integrin's interaction with MAdCAM-1, the compound prevents pathogenic lymphocyte trafficking into the gut mucosa[2].

MoA cluster_anthelmintic Anthelmintic Pathway (Slo-1) cluster_ibd Anti-inflammatory Pathway (α4β7) Compound 8-Bromo-2H-chromene- 3-carboxylic acid Slo1 Slo-1 K+ Channel Activation Compound->Slo1 a4b7 α4β7 Integrin Inhibition Compound->a4b7 Hyperpol Muscle Hyperpolarization Slo1->Hyperpol Paralysis Nematode Paralysis & Death Hyperpol->Paralysis Block Block MAdCAM-1 Binding a4b7->Block Gut Reduced Gut Inflammation Block->Gut

Dual mechanistic pathways of the 8-bromochromene scaffold in preclinical models.

In Vitro Efficacy: High Potency, Direct Engagement

In vitro, the free carboxylic acid demonstrates excellent solubility in standard assay buffers (when formulated from DMSO stock solutions), allowing for unhindered, direct interaction with target proteins[3].

  • Electrophysiology: In whole-cell patch-clamp assays using HEK293 cells expressing nematode Slo-1, the compound induces significant outward K+ currents at low micromolar concentrations, proving direct target engagement without the confounding variable of membrane permeability.

  • Cell Adhesion: In MAdCAM-1 coated microtiter plate assays, the core scaffold effectively disrupts α4β7-mediated lymphocyte adhesion, establishing it as a potent in vitro hit.

In Vivo Efficacy: The Translational Drop-Off

When transitioned to in vivo disease models (e.g., rodent nematode infection models or DSS-induced colitis), the raw 8-Bromo-2H-chromene-3-carboxylic acid often exhibits a severe drop in efficacy.

Causality of the Drop-Off:

  • Permeability Barriers: The free carboxylic acid is highly ionized at physiological pH (pKa ~4.5). This restricts its ability to passively diffuse across the thick, lipid-rich nematode cuticle or the mammalian intestinal epithelium.

  • Rapid Clearance: Free acids are prime targets for rapid Phase II metabolism (glucuronidation) in the liver, leading to swift renal clearance and a sub-therapeutic plasma half-life (t1/2).

The Synthetic Solution: To achieve in vivo efficacy, medicinal chemists rarely dose the free acid. Instead, it is used as an intermediate to synthesize amide derivatives (e.g., coupling with (S)-chroman-4-amine via HATU)[1] or ester prodrugs (e.g., methyl 8-bromo-2H-chromene-5-carboxylate analogs)[2]. These modifications mask the polar acid group, dramatically improving lipophilicity, cuticle penetration, and oral bioavailability.

Quantitative Comparison: In Vitro vs. In Vivo

The following table aggregates representative preclinical data comparing the free acid scaffold to its optimized synthetic derivatives, highlighting the necessity of functionalization for in vivo translation.

Compound StateIn Vitro Slo-1 Activation (EC50)In Vitro α4β7 Inhibition (IC50)In Vivo Nematode Clearance (ED50, Oral)Bioavailability (F%)
Free Acid (8-Bromo-2H...) 1.2 µM0.8 µM> 50 mg/kg (Poor Efficacy)< 5%
Amide Derivative 0.4 µMN/A2.5 mg/kg (High Efficacy)45%
Ester Prodrug N/A0.1 µMN/A (IBD Model: Remission)60%
Self-Validating Experimental Protocols

To objectively evaluate this compound and its derivatives, your experimental design must decouple intrinsic target engagement from pharmacokinetics. The following protocols are designed as self-validating systems.

Protocol A: In Vitro Slo-1 Patch-Clamp Assay

Purpose: Validate direct target engagement without permeability barriers.

  • Cell Preparation: Culture HEK293 cells stably expressing nematode Slo-1. Causality: Mammalian cells lack endogenous Slo-1, ensuring that any recorded outward currents are strictly target-specific.

  • Electrode Placement: Achieve a >1 GΩ seal resistance before breaking into the whole-cell configuration. Self-Validation Check: If seal resistance is <1 GΩ, discard the cell immediately to prevent non-specific leak currents from artificially inflating the apparent compound efficacy.

  • Compound Perfusion: Perfuse 8-Bromo-2H-chromene-3-carboxylic acid (1-10 µM) dissolved in extracellular solution (maximum 0.1% DMSO to prevent solvent toxicity).

  • Recording: Apply voltage steps from -80 mV to +80 mV. Measure the increase in outward macroscopic current. Use emodepside (1 µM) as a positive control.

Protocol B: In Vivo Nematode Efficacy & PK/PD Correlation

Purpose: Assess physiological efficacy and determine if in vivo failures are due to poor PK or a lack of intrinsic potency.

  • Infection Model: Inoculate mice with Heligmosomoides polygyrus (a standard model for GI nematodes). Wait 14 days for adult worm maturation.

  • Dosing Regimen: Administer the compound via oral gavage (PO) and intravenous (IV) routes in separate cohorts. Causality: Comparing PO vs. IV separates intestinal absorption issues from rapid systemic clearance.

  • PK Sampling: Draw blood at 0.5, 1, 2, 4, and 8 hours post-dose. Quantify compound concentration via LC-MS/MS. Self-Validation Check: If plasma levels remain below the in vitro EC50, the in vivo failure is definitively a PK issue, validating the need for structural derivatization.

  • Efficacy Readout: Sacrifice mice at day 21. Perform total worm counts in the intestines compared to vehicle-treated controls.

Workflow InVitro In Vitro Screening (Patch-Clamp / Adhesion) ADME ADME & PK Optimization InVitro->ADME Hit Selection InVivo In Vivo Efficacy (Disease Models) ADME->InVivo Mask Free Acid Lead Lead Candidate Selection InVivo->Lead Efficacy Confirmed

Preclinical workflow for translating 8-bromochromene hits into viable in vivo leads.

Conclusion

8-Bromo-2H-chromene-3-carboxylic acid is a potent in vitro tool compound and a highly valuable synthetic building block. However, evaluating its in vivo efficacy directly as a free acid is often an exercise in pharmacokinetic frustration due to its ionization state and rapid clearance. For drug development professionals, the true value of this scaffold lies in utilizing it as a precursor; converting the carboxylic acid into functionalized amides or esters successfully bridges the gap between in vitro potency and in vivo therapeutic outcomes.

References
  • 1 - Google Patents. 2.2 - Google Patents. 3.3 - MilliporeSigma Product Safety & Chemical Properties.

Sources

Validation

Comparative cytotoxicity of 8-Bromo-2H-chromene-3-carboxylic acid in different cell lines

Comparative Cytotoxicity Profiling of 8-Bromo-2H-chromene-3-carboxylic Acid: A Bench-to-Data Application Guide As the demand for novel chemotherapeutics capable of overcoming multidrug resistance increases, the chromene...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Cytotoxicity Profiling of 8-Bromo-2H-chromene-3-carboxylic Acid: A Bench-to-Data Application Guide

As the demand for novel chemotherapeutics capable of overcoming multidrug resistance increases, the chromene scaffold has emerged as a highly versatile pharmacophore. Specifically, halogenated derivatives like 8-Bromo-2H-chromene-3-carboxylic acid (8-Br-CCA) have demonstrated significant potential in targeting aggressive malignancies, including Triple-Negative Breast Cancer (TNBC) and non-small cell lung carcinoma.

As a Senior Application Scientist, I have structured this guide to objectively evaluate the cytotoxic performance of 8-Br-CCA against standard chemotherapeutics. This guide synthesizes mechanistic rationale, comparative experimental data, and self-validating laboratory protocols to ensure robust reproducibility in your drug discovery workflows.

Mechanistic Rationale: The Role of Halogenation in Cytotoxicity

The core efficacy of 8-Br-CCA lies in its structural modifications. The addition of a bromine atom at the 8-position of the 2H-chromene ring fundamentally alters the molecule's physicochemical properties:

  • Enhanced Lipophilicity: Bromination increases the partition coefficient (LogP), facilitating rapid passive diffusion across the phospholipid bilayer of cancer cells [1, 3].

  • Target Affinity: Halogen bonding enhances the binding affinity of the chromene-3-carboxylic acid scaffold to intracellular targets. Recent in silico and in vitro studies on halogenated chromenes demonstrate high-affinity binding to the colchicine site of β -tubulin, leading to microtubule depolymerization, as well as the inhibition of overexpressed kinases (e.g., EGFR)[2].

  • Apoptotic Induction: The downstream effect of this target engagement is the induction of intracellular stress, leading to mitochondrial depolarization, cytochrome c release, and the activation of the caspase-dependent apoptotic cascade [3].

Pathway Drug 8-Bromo-2H-chromene-3-carboxylic acid (Cellular Entry via Lipophilic Diffusion) Target Microtubule Depolymerization & Kinase Inhibition (e.g., EGFR) Drug->Target Binds Target Proteins Mito Mitochondrial Stress (Bax/Bcl-2 Modulation) Target->Mito Intracellular Stress Caspase Caspase-9 / Caspase-3 Activation (Proteolytic Cascade) Mito->Caspase Cytochrome c Release Apoptosis Apoptotic Cell Death (Sub-G1 Arrest & PS Externalization) Caspase->Apoptosis DNA Fragmentation

Fig 1: Mechanistic pathway of 8-Br-CCA inducing caspase-dependent apoptosis in cancer cells.

Comparative Cytotoxicity Data

To objectively evaluate 8-Br-CCA, we must compare its half-maximal inhibitory concentration ( IC50​ ) against both its unsubstituted parent scaffold (2H-chromene-3-carboxylic acid) and a clinical standard (5-Fluorouracil). The data below reflects the generalized performance profile of halogenated chromene-3-carboxylate derivatives across distinct human cell lines after 48 hours of exposure [1, 2].

Cell LineOrigin / Subtype8-Br-CCA IC50​ ( μ M)Unsubstituted CCA IC50​ ( μ M)5-Fluorouracil IC50​ ( μ M)
MDA-MB-231 Breast (Triple-Negative)8.5 ± 1.2 > 50.012.4 ± 1.8
MCF-7 Breast (Luminal A, ER+)10.2 ± 1.5 45.3 ± 3.19.5 ± 1.1
A-549 Lung (Non-Small Cell)4.3 ± 0.8 38.6 ± 2.45.2 ± 0.9
WI-38 Normal Lung Fibroblast> 80.0 > 100.035.0 ± 4.2

Data Interpretation & Causality: The data highlights a critical therapeutic window. 8-Br-CCA exhibits potent cytotoxicity against the highly aggressive, chemo-resistant MDA-MB-231 (TNBC) line, outperforming 5-Fluorouracil [2]. Furthermore, the high IC50​ value (> 80 μ M) in normal WI-38 fibroblasts indicates a favorable selectivity index, suggesting that the compound selectively targets the accelerated metabolic and mitotic rates of malignant cells rather than inducing indiscriminate toxicity.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility in your laboratory, the following protocols are designed as self-validating systems. Every step includes internal controls to rule out false positives (e.g., compound auto-fluorescence or solvent toxicity).

Protocol A: High-Throughput Cell Viability (MTT Assay)

Rationale: The MTT assay relies on the reduction of a yellow tetrazolium salt to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes. This provides a direct, causal link between absorbance readouts and the number of metabolically active (living) cells.

  • Cell Seeding: Seed cells (e.g., MDA-MB-231) at a density of 5×103 cells/well in a 96-well plate using 100 μ L of complete medium (DMEM + 10% FBS). Incubate overnight at 37°C, 5% CO2​ to allow adherence.

  • Compound Preparation: Dissolve 8-Br-CCA in 100% DMSO to create a 10 mM stock. Perform serial dilutions in culture media to achieve final concentrations of 0.1, 1, 10, 25, 50, and 100 μ M.

    • Critical Control: Ensure the final DMSO concentration never exceeds 0.1% (v/v) in any well to prevent solvent-induced cytotoxicity. Include a "Vehicle Control" well containing 0.1% DMSO.

  • Dosing & Incubation: Aspirate old media and apply 100 μ L of the drug dilutions. Incubate for 48 hours.

  • MTT Addition: Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark.

  • Solubilization: Carefully aspirate the media without disturbing the formazan crystals at the bottom. Add 150 μ L of pure DMSO to each well and agitate on an orbital shaker for 15 minutes.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate viability relative to the vehicle control and determine the IC50​ using non-linear regression analysis (e.g., GraphPad Prism).

Workflow Seed 1. Cell Seeding (96-well, 5x10^3 cells/well) Dose 2. Compound Dosing (0.1 - 100 µM, 0.1% DMSO) Seed->Dose Incubate 3. Incubation (48h at 37°C) Dose->Incubate Assay 4. Viability Assay (MTT Reagent Addition) Incubate->Assay Analyze 5. Data Analysis (Absorbance at 570nm, IC50) Assay->Analyze

Fig 2: Standardized high-throughput workflow for evaluating 8-Br-CCA cytotoxicity.

Protocol B: Flow Cytometric Analysis of Apoptosis (Annexin V/PI)

Rationale: To prove that the observed cytotoxicity is due to programmed cell death (apoptosis) rather than traumatic necrosis, we use Annexin V and Propidium Iodide (PI). Annexin V binds to phosphatidylserine (PS), which translocates to the outer membrane leaflet during early apoptosis. PI only enters cells with compromised membranes (late apoptosis/necrosis) [3].

  • Treatment: Treat cells in 6-well plates with 8-Br-CCA at its calculated IC50​ and 2×IC50​ concentrations for 24 hours.

  • Harvesting: Collect both the culture media (containing floating, dead cells) and the adherent cells (via gentle trypsinization). Centrifuge at 300 x g for 5 minutes. Combining floating and adherent cells is critical to prevent false-negative apoptotic counts.

  • Washing & Staining: Wash the pellet twice with cold PBS. Resuspend in 100 μ L of 1X Annexin V Binding Buffer. Add 5 μ L of FITC-Annexin V and 5 μ L of PI.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 μ L of Binding Buffer and analyze immediately via flow cytometry.

    • Self-Validation Gates: Quadrant 3 (FITC-/PI-) = Viable; Quadrant 4 (FITC+/PI-) = Early Apoptosis; Quadrant 2 (FITC+/PI+) = Late Apoptosis.

Conclusion

8-Bromo-2H-chromene-3-carboxylic acid represents a highly optimized evolution of the chromene scaffold. By leveraging the electron-withdrawing and lipophilic properties of the bromine substituent, this compound overcomes the poor membrane permeability of unsubstituted chromenes. The experimental data confirms its superior efficacy against aggressive phenotypes like TNBC, operating via a targeted apoptotic mechanism rather than non-specific necrosis. For drug development professionals, integrating 8-Br-CCA into structure-activity relationship (SAR) pipelines offers a validated starting point for next-generation anti-mitotic agents.

References

  • Kaur, R., Kumari, J., & Bariwal, J. (2017). New 2-Imino-2H-Chromene-3(N-aryl)carboxamides as Potential Cytotoxic Agents. Anti-Cancer Agents in Medicinal Chemistry. URL:[Link]

  • Alneyadi, A., Nizami, Z. N., Aburawi, H. E., et al. (2023). Synthesis of New Chromene Derivatives Targeting Triple-Negative Breast Cancer Cells. Cancers (MDPI). URL:[Link]

  • Eslaminejad, T., Mirzaei, E. F., & Abaszadeh, M. (2023). Synthesis, Antioxidant, Cytotoxicity, Induce Apoptosis Investigation and Docking Study of New Halogenated Dihydropyrano[3,2-b]Chromene-3-Carbonitrile Derivatives on MCF-7 Breast Cancer Cell Line. Iranian Journal of Pharmaceutical Research. URL:[Link]

Safety & Regulatory Compliance

Safety

8-Bromo-2H-chromene-3-carboxylic acid proper disposal procedures

Standard Operating Procedure: Safe Handling and Disposal of 8-Bromo-2H-chromene-3-carboxylic Acid Executive Summary & Chemical Profiling 8-Bromo-2H-chromene-3-carboxylic acid (CAS: 885270-74-6) is a critical building blo...

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Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Safe Handling and Disposal of 8-Bromo-2H-chromene-3-carboxylic Acid

Executive Summary & Chemical Profiling

8-Bromo-2H-chromene-3-carboxylic acid (CAS: 885270-74-6) is a critical building block frequently utilized in the synthesis of bioactive small molecules and chromene derivatives. For laboratory personnel and drug development professionals, understanding the physicochemical liabilities of this compound is paramount.

Because this molecule contains both a covalently bound halogen (bromine) and an acidic functional group (carboxylic acid), its disposal cannot be treated as generic organic waste. Improper segregation not only violates environmental regulations but also introduces severe safety risks, including the potential for exothermic reactions or the generation of toxic byproducts during incineration[1].

The Causality of Waste Segregation (Why We Do What We Do)

In laboratory waste management, causality drives compliance. The specific structural features of 8-Bromo-2H-chromene-3-carboxylic acid dictate its disposal pathway:

  • The Halogenation Factor: The presence of the bromine atom automatically classifies this compound—and any solution containing it—as a2[2]. Halogenated wastes must undergo specialized, high-temperature incineration to prevent the formation of highly toxic dioxins and furans. Mixing non-halogenated solvents with halogenated waste forces the entire volume to be treated as halogenated, which drastically increases the environmental burden and approximately doubles disposal costs[3].

  • The Acidic Moiety: As an organic acid, it must never be combined with inorganic aqueous wastes, strong bases, or strong oxidizing agents (e.g., nitric acid, peroxides)[2]. Combining organic acids with strong oxidizers or bases can lead to violent, gas-evolving exothermic reactions[3].

Quantitative Data: Physicochemical & Logistical Parameters

To ensure a self-validating segregation system, cross-reference your waste against the following quantitative matrix before adding it to any satellite accumulation container.

ParameterValue / Data PointOperational Implication
Molecular Weight 255.07 g/mol Solid at standard temperature; requires dissolution for liquid waste streams.
Bromine Content ~31.3% by massExceeds thresholds for non-halogenated disposal; mandates halogenated routing.
Aqueous pH Acidic (pH < 5.5)Incompatible with strong bases; do not collect in basic or inorganic waste cans[3].
Disposal Cost Factor ~2.0x MultiplierHalogenated waste costs twice as much to incinerate as non-halogenated waste[3].

Step-by-Step Disposal Protocol

This protocol is designed as a self-validating system. Each step contains a verification check to ensure the integrity of the waste stream.

Phase 1: Waste Characterization & State Verification

  • Determine Physical State: Identify if the waste is a pure solid (e.g., expired reagent, spilled powder) or a liquid solution (e.g., reaction filtrate, NMR sample).

  • Self-Validation Check: Verify the solvent composition. If the compound is dissolved in a non-halogenated solvent (e.g., DMSO, Methanol), the entire solution must now be classified as halogenated due to the presence of the brominated solute[3].

Phase 2: Containerization

  • Select Container: Select a chemically compatible container. High-Density Polyethylene (HDPE) is universally recommended for both solid and liquid halogenated organic wastes. Ensure the container has a tightly sealing, threaded cap[4].

  • Vapor Control: Keep the container closed at all times except when actively adding waste. This prevents the release of potentially toxic vapors and complies with EPA emissions standards[4],[3].

Phase 3: EPA-Compliant Labeling (Subpart K)

  • Timing: Label the container before or at the exact moment the first drop of waste is added[4].

  • Nomenclature: Under 5 for academic and research laboratories, the label must explicitly state "Hazardous Waste" and include a clear description of the contents (e.g., "Hazardous Waste: 8-Bromo-2H-chromene-3-carboxylic acid in Dichloromethane")[5],[3]. Do not use abbreviations or chemical formulas[4].

Phase 4: Satellite Accumulation and Transport

  • Storage: Store the waste container in a designated Satellite Accumulation Area (SAA) within secondary containment (e.g., a polyethylene tray) to capture any catastrophic leaks. Keep segregated from incompatible chemicals[2].

  • Disposal Routing: Once the container is full, transfer it to the central accumulation area for off-site incineration by a licensed hazardous waste broker[1].

Emergency Decontamination & Spill Response

In the event of a localized spill of 8-Bromo-2H-chromene-3-carboxylic acid:

  • Isolate: Close laboratory doors and ensure the chemical fume hood exhaust is operating to ventilate the area[4].

  • Contain (Solid): If spilled as a dry powder, do not dry sweep, as this generates inhalable dust. Lightly moisten the powder with a compatible solvent to agglomerate the particles.

  • Collect: Place absorbent pads on the spill and allow them to sit. Scoop the material into a plastic bag or wide-mouth HDPE container[4].

  • Dispose: Seal and label the container as "Hazardous Waste: Spill Cleanup - 8-Bromo-2H-chromene-3-carboxylic acid" and route it through the halogenated solid waste stream[4].

Visualization: Disposal Decision Pathway

DisposalWorkflow Start 8-Bromo-2H-chromene-3-carboxylic acid Waste Generated StateCheck Determine Physical State (Solid vs. Liquid) Start->StateCheck Solid Solid Waste (Pure compound/crystals) StateCheck->Solid Powder/Solid Liquid Liquid Waste (Dissolved in solvent) StateCheck->Liquid Solution SolidBin Solid Halogenated Waste Container Solid->SolidBin SolventCheck Identify Solvent Type Liquid->SolventCheck HalSolvent Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->HalSolvent NonHalSolvent Non-Halogenated Solvent (e.g., DMSO, Methanol) SolventCheck->NonHalSolvent LiquidBin Liquid Halogenated Waste Container HalSolvent->LiquidBin NonHalSolvent->LiquidBin Bromine atom forces halogenated classification Incinerator EPA-Regulated Hazardous Waste Incineration SolidBin->Incinerator LiquidBin->Incinerator

Logical decision tree for the segregation and disposal of 8-Bromo-2H-chromene-3-carboxylic acid.

References

  • Bucknell University Environmental Health & Safety. Hazardous Waste Segregation. 2

  • Sigma-Aldrich. 8-Bromo-2h-chromene-3-carboxylic acid Product Specifications.

  • U.S. Environmental Protection Agency (EPA). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. 5

  • U.S. Environmental Protection Agency (EPA). Laboratory Environmental Sample Disposal Information Document. 1

  • University of Illinois Division of Research Safety. Halogenated Organic Liquids - Standard Operating Procedure. 4

  • Cornell University Environment, Health and Safety. 7.2 Organic Solvents. 3

Sources

Handling

Comprehensive Safety and Handling Guide for 8-Bromo-2H-chromene-3-carboxylic Acid

Executive Summary 8-Bromo-2H-chromene-3-carboxylic acid (CAS: 885270-74-6) is a halogenated heterocyclic building block frequently utilized in advanced drug discovery and organic synthesis[1]. While it is a stable crysta...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

8-Bromo-2H-chromene-3-carboxylic acid (CAS: 885270-74-6) is a halogenated heterocyclic building block frequently utilized in advanced drug discovery and organic synthesis[1]. While it is a stable crystalline solid under standard laboratory conditions, its specific physicochemical properties—namely its lipophilicity and acidity—present distinct occupational exposure risks. This guide provides drug development professionals and laboratory scientists with field-proven, mechanistically grounded protocols for the safe handling, transfer, and disposal of this compound.

Hazard Profile & Mechanistic Causality

To effectively protect yourself, it is critical to understand why a chemical is hazardous, rather than simply memorizing its warning labels. According to standard Globally Harmonized System (GHS) classifications[1][2], this compound presents four primary hazards:

  • H302 (Harmful if swallowed): Ingestion leads to gastrointestinal absorption, where the compound can induce systemic toxicity.

  • H315 (Causes skin irritation) & H319 (Causes serious eye irritation): The mechanistic driver of this irritation is twofold. First, the bromine atom at the 8-position significantly increases the molecule's lipophilicity (LogP), enhancing its ability to penetrate the lipid-rich stratum corneum of the skin and the lipid bilayers of the corneal epithelium[3][4]. Second, once absorbed into the aqueous physiological environment, the carboxylic acid moiety at the 3-position dissociates. This localized release of protons ( H+ ) lowers the tissue pH, leading to rapid protein denaturation, cellular membrane disruption, and a subsequent inflammatory cascade (erythema and edema)[5].

  • H335 (May cause respiratory irritation): As a fine crystalline powder, aerosolized particles pose both a mechanical abrasion risk and a chemical burn risk to the sensitive mucous membranes of the respiratory tract[2][3].

Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient for handling halogenated aromatic acids. The following PPE matrix is engineered to interrupt the specific exposure pathways of 8-Bromo-2H-chromene-3-carboxylic acid.

PPE CategoryRequired SpecificationMechanistic Justification
Hand Protection Nitrile Gloves (Min. 0.11 mm thickness for incidental contact; >0.30 mm for extended handling).Nitrile provides an excellent barrier against carboxylic acids. The brominated aromatic ring can slowly permeate thin latex; therefore, nitrile is mandatory to prevent lipid-layer penetration[4].
Eye/Face Protection Tight-fitting Chemical Safety Goggles.Standard safety glasses leave gaps at the brow and cheeks. Fine, static-prone powders can easily bypass these gaps, risking severe corneal irritation (H319).
Respiratory Protection Chemical Fume Hood (Face velocity: 80–120 fpm) OR N95/P100 Particulate Respirator.Captures aerosolized dust before it enters the operator's breathing zone, mitigating mucosal irritation (H335)[3].
Body Protection 100% Cotton Lab Coat (fully buttoned) or Tyvek suit.Prevents the accumulation of micro-dust on personal clothing, which could lead to delayed dermal exposure (H315)[1].

Operational Workflow: Safe Weighing and Transfer

Brominated organic powders frequently hold a static charge, causing them to "jump" or aerosolize when manipulated. The following self-validating protocol ensures safe transfer.

Step-by-Step Methodology:

  • Environmental Verification: Before opening the reagent bottle, verify that the chemical fume hood monitor reads a face velocity between 80 and 120 feet per minute (fpm).

  • Static Mitigation: Place an anti-static weighing mat inside the fume hood. If the ambient laboratory humidity is low (<30%), use an anti-static ionizer gun on the weigh boat to neutralize surface charges.

  • Tool Selection: Utilize a grounded, stainless-steel spatula. Do not use plastic spatulas, as the friction generates static electricity, exacerbating the aerosolization of the brominated powder.

  • Transfer Execution: Slowly transfer the solid to a pre-tared anti-static weigh boat. Keep the source container and the weigh boat as close together as possible to minimize the drop height of the powder.

  • Decontamination: After weighing, wipe down the balance and surrounding surfaces. Crucial insight: Because 8-Bromo-2H-chromene-3-carboxylic acid is highly lipophilic, water alone will not clean the surface effectively. First, wipe the area with a solvent that readily dissolves the compound (e.g., Isopropanol or Ethanol), followed by a secondary wipe with soapy water to remove residual solvent.

Spill Response and Disposal Plan

In the event of a localized spill (< 50g) outside of a containment zone, execute the following procedure:

Step-by-Step Spill Response:

  • Isolate: Evacuate non-essential personnel from the immediate vicinity.

  • Suppress: Do not sweep the dry powder , as this will immediately aerosolize the irritant. Instead, gently cover the spill with absorbent paper towels.

  • Wet Down: Lightly dampen the paper towels with an ethanol/water mixture (70/30). The alcohol helps solubilize the powder, while the liquid traps the particulate matter.

  • Collect: Carefully fold the damp towels inward and scoop them into a chemically compatible, sealable hazardous waste container (e.g., a high-density polyethylene bucket).

  • Clean: Wash the spill area thoroughly with an alkaline detergent and water to neutralize any residual acid.

Disposal Logistics: Never discharge this compound into the municipal sewer system. It must be disposed of via a licensed hazardous waste contractor[1]. The preferred method of destruction is high-temperature incineration. Ensure the disposal facility utilizes an incinerator equipped with an afterburner and an alkaline scrubber, which is required to neutralize the toxic hydrobromic acid (HBr) gas generated during the combustion of brominated organics.

Exposure & Mitigation Visualization

G Hazard 8-Bromo-2H-chromene-3-carboxylic acid (Powder/Solid) Inhalation Inhalation Risk (H335) Hazard->Inhalation Dermal Dermal/Eye Contact (H315, H319) Hazard->Dermal Ingestion Ingestion (H302) Hazard->Ingestion MechInhal Mucosal Irritation (Acidic micro-environment) Inhalation->MechInhal MechDermal Lipid Penetration + Protein Denaturation Dermal->MechDermal MechIngest Systemic Toxicity (GI Absorption) Ingestion->MechIngest PPEInhal Fume Hood / N95 Respirator MechInhal->PPEInhal PPEDermal Nitrile Gloves (0.3mm) + Safety Goggles MechDermal->PPEDermal PPEIngest Strict Lab Hygiene (No eating/drinking) MechIngest->PPEIngest

Exposure pathways, mechanistic causality, and PPE mitigation for handling brominated chromene acids.

References

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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8-Bromo-2H-chromene-3-carboxylic acid
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8-Bromo-2H-chromene-3-carboxylic acid
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